1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(5-tert-butyl-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCANIQKLIKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972875 | |
| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57373-81-6 | |
| Record name | NSC97409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Analytical Profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. Due to the limited availability of published experimental data for this specific compound, this document leverages data from structurally similar compounds to offer a representative analysis. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing detailed methodologies, tabulated spectral data, and logical workflows for the characterization of this and similar molecules.
Introduction
This compound is a substituted acetophenone with potential applications in various fields of chemical and pharmaceutical research. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control. This document presents a compilation of expected spectroscopic data based on the analysis of analogous compounds, providing a valuable resource for researchers working with this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet | 1H | Ar-OH (phenolic) |
| ~7.6 | Doublet | 1H | Ar-H (ortho to -COCH₃) |
| ~7.4 | Doublet of Doublets | 1H | Ar-H (meta to -COCH₃, ortho to -C(CH₃)₃) |
| ~6.9 | Doublet | 1H | Ar-H (meta to -C(CH₃)₃) |
| ~2.6 | Singlet | 3H | -COCH₃ |
| ~1.3 | Singlet | 9H | -C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~204 | C =O (ketone) |
| ~162 | Ar-C -OH |
| ~142 | Ar-C -C(CH₃)₃ |
| ~131 | Ar-C H |
| ~128 | Ar-C H |
| ~118 | Ar-C H |
| ~117 | Ar-C (quaternary) |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
| ~26 | -COC H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Broad | O-H stretch (phenolic) |
| 3000 - 2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~1650 | Strong | C=O stretch (ketone, intramolecular H-bonding) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1250 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 149 | [M - COCH₃]⁺ |
| 135 | [M - C(CH₃)₃]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and MS data for compounds of this class.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Use the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
Use the solvent carbon signals as a reference.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion mass spectrometer can be used.
-
Acquisition:
-
Acquire a full scan mass spectrum over a mass range of m/z 50-500.
-
The electron energy for EI is typically set to 70 eV.
-
Workflow and Data Analysis
The following diagrams illustrate the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the data presented is based on analogous compounds, it offers a robust starting point for researchers. The detailed experimental protocols and logical workflows are designed to be broadly applicable for the characterization of this and similar substituted acetophenones. It is recommended that researchers obtaining experimental data for this specific compound contribute their findings to public databases to enrich the collective knowledge base.
The Multifaceted Mechanisms of Phenolic Ketones in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenolic ketones, a diverse group of natural and synthetic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This in-depth technical guide explores the core mechanisms of action of prominent phenolic ketones, including curcumin, resveratrol, raspberry ketone, and zingerone. It provides a comprehensive overview of their interactions with key cellular signaling pathways, enzymatic targets, and receptors, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
Phenolic ketones exert their biological effects through a variety of mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anti-proliferative properties. These actions stem from their unique chemical structures, which enable them to modulate complex cellular processes.
Antioxidant Activity
A primary mechanism of action for many phenolic ketones is their ability to scavenge reactive oxygen species (ROS). This antioxidant capacity is largely attributed to the phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to neutralize free radicals.
Zingerone , a component of ginger, has been shown to be a potent antioxidant. It effectively neutralizes radiation-induced ROS and reduces oxidative stress.[1] This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[1]
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Phenolic ketones have demonstrated significant anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory response.
Curcumin , the active compound in turmeric, is a well-studied anti-inflammatory agent. It exerts its effects by inhibiting the activation of the transcription factor NF-κB, a central regulator of inflammation.[2][3] Curcumin can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators.[2][4]
Zingerone also exhibits anti-inflammatory properties by interfering with the MAPK signaling pathway and inhibiting the expression of pro-inflammatory NF-κB.[1] In vivo studies have shown that zingerone can mitigate carrageenan-induced inflammation by reducing paw edema and the levels of inflammatory markers.[5][6]
Modulation of Signaling Pathways
Phenolic ketones can influence a multitude of signaling pathways that regulate cell growth, proliferation, and survival.
-
NF-κB Signaling: As mentioned, curcumin is a potent inhibitor of NF-κB activation.[2][3] By preventing the degradation of IκBα, curcumin blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and differentiation. Resveratrol , a polyphenol found in grapes and berries, has been shown to modulate the MAPK pathway. It can inhibit the activation of p38 MAPK, which is involved in inflammation-induced oxidative stress.[7] Zingerone also interferes with the MAPK signaling pathway as part of its anti-inflammatory mechanism.[1]
-
PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is vital for cell survival and growth. Resveratrol has been shown to inhibit the PI3K/Akt pathway in cancer cells, contributing to its anti-proliferative effects.[8]
Enzyme Inhibition
Phenolic ketones can directly interact with and inhibit the activity of various enzymes.
Curcumin has been shown to inhibit a range of enzymes, including:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.[2][4]
-
Cytochrome P450 (CYP) enzymes: Involved in drug metabolism. Curcumin can inhibit several CYP isoforms, which has implications for drug interactions.[7][9][10]
Gallacetophenone is an effective inhibitor of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential as a skin-whitening agent.[11]
Receptor Interaction
Some phenolic ketones can bind to and modulate the activity of nuclear receptors, influencing gene expression.
Resveratrol has been identified as an antagonist for the nuclear receptor 4A1 (NR4A1), a pro-oncogenic factor in lung cancer.[12]
Raspberry ketone has been reported to activate peroxisome proliferator-activated receptor-α (PPAR-α), which plays a role in fatty acid metabolism.[13]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for the biological activities of selected phenolic ketones.
Table 1: Curcumin - Enzyme Inhibition and Cytotoxic Activity
| Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |
| CYP1A2 | Enzyme Inhibition | IC50: 40.0 µM | Human recombinant CYP | [7] |
| CYP2B6 | Enzyme Inhibition | IC50: 24.5 µM | Human recombinant CYP | [7] |
| CYP2C9 | Enzyme Inhibition | IC50: 4.3 µM | Human recombinant CYP | [7] |
| CYP2D6 | Enzyme Inhibition | IC50: 50.3 µM | Human recombinant CYP | [7] |
| CYP3A4 | Enzyme Inhibition | IC50: 16.3 µM | Human recombinant CYP | [7] |
| CYP3A | Competitive Inhibition | Ki: 11.0 ± 1.3 μM | Human liver microsomes | [10] |
| CYP2C9 | Mixed Inhibition | Ki: 10.6 ± 1.1 μM | Human liver microsomes | [10] |
| CYP2C19 | Mixed Inhibition | Ki: 7.8 ± 0.9 μM | Human liver microsomes | [10] |
| Tyrosinase | Enzyme Inhibition | IC50: 64.46 µM | - | [14] |
| CCRF-CEM (Leukemia) | Cytotoxicity (Resazurin) | IC50: 29.3 ± 1.7 μM (72h) | CCRF-CEM | [1][15] |
| A549 (Lung Carcinoma) | Cytotoxicity (Resazurin) | IC50: 26.2 ± 1.6 μM (72h) | A549 | [1][15] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50: 26.9 μM (72h) | MDA-MB-231 | [1] |
| MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 21.22 μM (72h) | MCF-7 | [1] |
Table 2: Resveratrol - Receptor Binding and Biological Effects
| Target | Assay Type | Kd / Bmax / Effect | Cell Line / System | Reference |
| NR4A1 (Nur77) | Isothermal Titration Calorimetry | Kd: 2.4 µM | Human NR4A1 LBD | [12] |
| CCR2 | Radioligand Binding | Bmax: 1.44±0.21 fmol/10^6 cells (at 50 µM) | THP-1 monocytes | [16] |
| CCR2 | Radioligand Binding | Kd: 0.095±0.02 nM (at 50 µM) | THP-1 monocytes | [16] |
| H1299 (Lung Cancer) | Invasion Assay | 27.3% inhibition at 125 µM | H1299 | [12] |
| H1299 (Lung Cancer) | Invasion Assay | 66.46% inhibition at 150 µM | H1299 | [12] |
Table 3: Raspberry Ketone - Effects on Adipocytes
| Target / Effect | Assay Type | Concentration / Effect | Cell Line / System | Reference |
| Lipolysis | - | Significant increase at 10 µM | 3T3-L1 adipocytes | [17][18] |
| Fatty Acid Oxidation | - | Increased at 10 µM | 3T3-L1 adipocytes | [17][18] |
| Lipid Accumulation | Oil Red O Staining | 50% reduction at 300 µM | 3T3-L1 adipocytes | [4] |
| Adiponectin Secretion | Immunoassay | Increased | 3T3-L1 adipocytes | [17][18] |
Table 4: Zingerone - In Vivo Anti-inflammatory Activity
| Model | Treatment | Effect | Animal Model | Reference |
| Carrageenan-induced paw edema | 10, 20, 40 mg/kg (i.p.) | Significant reduction in paw swelling | Rats | [5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by phenolic ketones and a general workflow for their experimental evaluation.
Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Phenolic Ketones.
References
- 1. Oil Red O Staining [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zingerone Mitigates Carrageenan-Induced Inflammation Through Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 9. Inhibition of human recombinant cytochrome P450s by curcumin and curcumin decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcuminoids inhibit multiple human cytochromes P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes, while piperine is a relatively selective CYP3A4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]
- 18. abcam.cn [abcam.cn]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific experimental data on the thermal stability and degradation profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone was found. Therefore, this document serves as a generalized technical guide outlining the methodologies and expected data presentation for such an analysis. The quantitative data and degradation pathways presented herein are hypothetical and for illustrative purposes only. They are based on the expected behavior of structurally similar phenolic compounds and should not be considered as experimental results for this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of the thermal properties of phenolic compounds.
Introduction
This compound is a substituted phenolic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a stabilizer in polymers. A thorough understanding of its thermal stability and degradation profile is crucial for determining its processing parameters, storage conditions, and potential degradation products, which is essential for quality control and safety assessment.
This guide details the standard experimental procedures used to characterize the thermal properties of a compound like this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical degradation profile based on the known chemistry of substituted phenols.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 57373-81-6 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | (Not specified) |
| Melting Point | (Not determined) |
| Boiling Point | (Not determined) |
Thermal Analysis
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. For this compound, TGA and DSC would be the primary methods to assess its thermal stability.
Hypothetical Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis provides information about the decomposition temperatures and the presence of volatile components. The following table presents hypothetical TGA data for this compound.
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (Inert) |
| Initial Decomposition Temperature (T_onset) | ~ 200 - 250 °C |
| Temperature at 5% Mass Loss (T₅%) | ~ 220 - 270 °C |
| Temperature at Maximum Decomposition Rate (T_max) | ~ 280 - 330 °C |
| Final Residue at 600 °C | < 5% |
Hypothetical Differential Scanning Calorimetry (DSC) Data
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. The table below shows hypothetical DSC data.
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (Inert) |
| Melting Point (T_m) | ~ 80 - 100 °C (Endothermic peak) |
| Enthalpy of Fusion (ΔH_f) | (Value in J/g would be determined) |
| Decomposition | Exothermic events following melting |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are standard procedures and would need to be adapted and optimized for the specific compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature at 5% mass loss, and the temperature of the maximum rate of decomposition (from the first derivative of the TGA curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area of the melting peak.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Analysis
Caption: Workflow for Thermal Analysis.
Hypothetical Thermal Degradation Pathway
The thermal degradation of substituted phenols can proceed through various mechanisms, including the cleavage of the tert-butyl group and other substituent groups. The following diagram illustrates a hypothetical degradation pathway for this compound under inert conditions.
Caption: Hypothetical Degradation Pathway.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its thermal characterization. The outlined TGA and DSC protocols are standard methods for assessing thermal stability and phase transitions. The hypothetical data and degradation pathway serve as a predictive model based on the behavior of analogous chemical structures. For definitive results, experimental analysis of this compound is required.
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone, a valuable intermediate in the synthesis of various organic compounds. The primary focus is on its preparation via the Fries rearrangement of 4-tert-butylphenyl acetate. This document details the underlying reaction mechanism, experimental protocols, and factors influencing product distribution. All quantitative data is presented in clear, tabular formats, and key transformations are visualized using reaction schemes and mechanistic diagrams.
Introduction
This compound, also known as 2-acetyl-4-tert-butylphenol, is an aromatic ketone of significant interest in organic synthesis. Its structure, featuring a hydroxyl group ortho to an acetyl group, allows for a variety of subsequent chemical modifications, making it a versatile building block in the development of pharmaceuticals and other fine chemicals. The most common and effective method for its synthesis is the Fries rearrangement of 4-tert-butylphenyl acetate.
The Fries Rearrangement: A Mechanistic Overview
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst.[1][2] The reaction is selective for the ortho and para positions, and the product distribution can be controlled by adjusting the reaction conditions.[1][3]
The widely accepted mechanism involves the following key steps:[4]
-
Coordination of the Lewis Acid: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site of coordination.
-
Formation of an Acylium Ion: This coordination polarizes the ester bond, leading to the formation of an acylium carbocation and an aluminum phenoxide complex.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. This substitution occurs preferentially at the ortho and para positions.
-
Proton Abstraction and Hydrolysis: A proton is abstracted from the ring to restore aromaticity, and subsequent hydrolysis of the aluminum complex yields the final hydroxy aryl ketone product.
The regioselectivity of the Fries rearrangement is primarily influenced by temperature and the polarity of the solvent.[1][3]
-
Temperature: Higher temperatures (above 160°C) favor the formation of the ortho-isomer, this compound.[1] This is because the ortho-product can form a more stable bidentate chelate with the aluminum catalyst, which is the thermodynamically favored product at higher temperatures. Lower temperatures (below 60°C) favor the formation of the para-isomer, which is the kinetically controlled product.[1]
-
Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho-isomer, while polar solvents favor the para-isomer.[3]
Experimental Protocols
Synthesis of 4-tert-butylphenyl acetate (Starting Material)
Materials:
-
4-tert-butylphenol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylphenol in diethyl ether.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-tert-butylphenyl acetate.
Fries Rearrangement to this compound
Materials:
-
4-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent, for favoring ortho product)
-
Dichloromethane
-
2 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride.
-
Add nitrobenzene to the flask and stir to form a slurry.
-
Slowly add a solution of 4-tert-butylphenyl acetate in nitrobenzene to the slurry.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of ortho and para isomers. The desired ortho-isomer, this compound, can be separated from the para-isomer by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[1] Alternatively, column chromatography can be employed for purification.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 4-tert-butylphenyl acetate | C₁₂H₁₆O₂ | 192.25 | ~260 |
| This compound | C₁₂H₁₆O₂ | 192.25 | 266.7 at 760 mmHg |
| 1-(2-Hydroxy-5-tert-butylphenyl)ethanone | C₁₂H₁₆O₂ | 192.25 | - |
Influence of Reaction Conditions on Isomer Distribution (Illustrative)
| Temperature | Solvent | Predominant Isomer |
| < 60°C | Polar (e.g., Nitrobenzene) | Para |
| > 160°C | Non-polar (e.g., Benzene) | Ortho |
Note: Specific yield data for the ortho and para isomers in the Fries rearrangement of 4-tert-butylphenyl acetate is not consistently reported in the literature and can vary significantly based on the precise reaction conditions.
Characterization Data (Illustrative)
-
¹H NMR:
-
A singlet for the tert-butyl protons (~1.3 ppm).
-
A singlet for the acetyl protons (~2.6 ppm).
-
A set of aromatic protons in the region of 6.8-7.8 ppm, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.
-
A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on concentration and solvent.
-
-
¹³C NMR:
-
Signals for the tert-butyl carbons (quaternary and methyl).
-
A signal for the acetyl methyl carbon.
-
A downfield signal for the carbonyl carbon (~200 ppm).
-
A set of signals for the aromatic carbons, with chemical shifts influenced by the hydroxyl, acetyl, and tert-butyl substituents.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band (~3200-3600 cm⁻¹).
-
A strong C=O stretching band for the ketone (~1650-1680 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C-O stretching and aromatic C=C bending vibrations.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.25 g/mol ).
-
Characteristic fragmentation patterns, including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).
-
Conclusion
The Fries rearrangement of 4-tert-butylphenyl acetate provides a reliable and adaptable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and solvent polarity, the selective formation of the desired ortho-isomer can be achieved. This technical guide provides a foundational understanding of the reaction mechanism and a representative experimental protocol to aid researchers in the synthesis and further application of this versatile chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve high yields and purity in a laboratory setting.
References
Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl substituted phenols are a class of synthetic phenolic compounds widely recognized for their potent antioxidant properties. These compounds are structurally characterized by a hydroxyl group attached to a benzene ring, which is further substituted with one or more bulky tert-butyl groups. This unique structural arrangement confers significant stability and reactivity, making them highly effective radical scavengers. Their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals is central to their antioxidant mechanism. The presence of tert-butyl groups, typically at the ortho and/or para positions, provides steric hindrance, which not only enhances the stability of the resulting phenoxy radical but also influences the molecule's reactivity and solubility.
This technical guide provides an in-depth overview of the antioxidant properties of tert-butyl substituted phenols, focusing on their mechanism of action, structure-activity relationships, and relevant experimental data. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields where the mitigation of oxidative stress is a critical objective.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of tert-butyl substituted phenols involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. This process is illustrated in the logical relationship diagram below. The resulting phenoxy radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.
The efficacy of a phenolic antioxidant is largely determined by the stability of this phenoxy radical. The presence of electron-donating groups, such as tert-butyl groups, on the aromatic ring further stabilizes the radical through inductive effects. Moreover, the steric bulk of the tert-butyl groups, particularly when positioned ortho to the hydroxyl group, shields the radical center from further reactions, thereby increasing its stability and preventing it from initiating new radical chains.
Quantitative Antioxidant Activity Data
The antioxidant activity of tert-butyl substituted phenols is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay system. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for several common tert-butyl substituted phenols obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: DPPH Radical Scavenging Activity of Tert-Butyl Substituted Phenols
| Compound | IC50 (µg/mL) | Reference |
| 2,4-Di-tert-butylphenol | 60 | [1] |
| Butylated Hydroxytoluene (BHT) | 21.09 | [2] |
| Butylated Hydroxytoluene (BHT) | 67.68 | [2] |
Table 2: ABTS Radical Scavenging Activity of Tert-Butyl Substituted Phenols
| Compound | IC50 (µg/mL) | Reference |
| 2,4-Di-tert-butylphenol | 17 | [1] |
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, certain tert-butyl substituted phenols can exert their antioxidant effects by modulating intracellular signaling pathways. A prominent example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Electrophilic compounds, including some metabolites of tert-butylated phenols like tert-butylhydroquinone (tBHQ), can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcriptional upregulation. This cellular defense mechanism provides a sustained protection against oxidative stress.
Experimental Protocols
The following are detailed methodologies for commonly cited in vitro antioxidant assays used to evaluate tert-butyl substituted phenols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (tert-butyl substituted phenols)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
Micropipettes and tips
-
96-well microplates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the tert-butyl substituted phenol and the positive control in methanol to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of each concentration of the test sample or positive control.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
For the blank, add methanol instead of the test sample.
-
For the control, add the DPPH solution to methanol without any antioxidant.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the antioxidant.
-
Abs_sample is the absorbance of the DPPH solution with the antioxidant.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is determined from the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Test compounds (tert-butyl substituted phenols)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer (capable of measuring absorbance at 593 nm)
-
Water bath
-
Micropipettes and tips
-
96-well microplates or cuvettes
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard: Prepare stock solutions of the tert-butyl substituted phenols and the standard in a suitable solvent. Create a series of dilutions for the standard to generate a calibration curve.
-
Assay:
-
Add a small volume of the test sample or standard solution to a 96-well plate or cuvettes.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
For the blank, use the solvent instead of the test sample.
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the solutions at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of the standard curve. The results are typically expressed as equivalents of the standard (e.g., µM Fe(II) equivalents or Trolox equivalents).
Lipid Peroxidation Inhibition Assay
Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often in a model system such as a linoleic acid emulsion or biological membranes (e.g., liposomes or tissue homogenates). The extent of lipid peroxidation can be measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Lipid source (e.g., linoleic acid, lecithin, or tissue homogenate)
-
Oxidation initiator (e.g., Fe²⁺/ascorbate, AAPH)
-
Phosphate buffer
-
Test compounds (tert-butyl substituted phenols)
-
Positive control (e.g., BHT, Trolox)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Lipid Emulsion/Suspension: Prepare an emulsion or suspension of the lipid source in phosphate buffer.
-
Incubation:
-
Add the test compound or positive control at various concentrations to the lipid preparation.
-
Induce lipid peroxidation by adding the initiator.
-
Incubate the mixture at 37°C for a specific duration.
-
-
Measurement of Peroxidation:
-
Stop the reaction by adding a solution like TCA.
-
Add TBA solution and heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.
-
After cooling, centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).
-
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated as:
Where:
-
Abs_control is the absorbance of the sample without the antioxidant.
-
Abs_sample is the absorbance of the sample with the antioxidant.
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the antioxidant concentration.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the antioxidant properties of tert-butyl substituted phenols, from sample preparation to data analysis.
Conclusion
Tert-butyl substituted phenols represent a versatile and potent class of antioxidants with significant applications in various scientific and industrial fields. Their efficacy stems from a combination of hydrogen-donating capability, radical stabilization through resonance and inductive effects, and steric protection afforded by the bulky tert-butyl groups. Furthermore, their ability to modulate key cellular antioxidant pathways like the Keap1-Nrf2 system highlights their potential for therapeutic interventions in oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the antioxidant properties of these valuable compounds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone via Fries Rearrangement
Introduction
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This rearrangement is a valuable tool in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of substituted phenolic compounds, which are important intermediates in the pharmaceutical and fine chemical industries. The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[2] The regioselectivity of the reaction can often be controlled by adjusting reaction conditions such as temperature and solvent.[2] This application note provides a detailed protocol for the synthesis of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone from 4-tert-butylphenyl acetate via a Lewis acid-catalyzed Fries rearrangement.
Reaction Scheme
The synthesis involves a two-step process: the acetylation of 4-tert-butylphenol to form 4-tert-butylphenyl acetate, followed by the Fries rearrangement of the acetate to yield the desired product, this compound. The primary isomer formed is the ortho-acetylated product.
Step 1: Synthesis of 4-tert-butylphenyl acetate
4-tert-butylphenol reacts with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 4-tert-butylphenyl acetate.
Step 2: Fries Rearrangement to this compound
4-tert-butylphenyl acetate undergoes an intramolecular acyl group migration in the presence of aluminum chloride to form this compound.
Experimental Protocols
Part 1: Synthesis of 4-tert-butylphenyl acetate
Materials:
-
4-tert-butylphenol
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylphenol (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 drops) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-tert-butylphenyl acetate. The product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC or NMR.
Part 2: Synthesis of this compound
Materials:
-
4-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (if necessary)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenyl acetate (1 equivalent) in nitrobenzene.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| 4-tert-butylphenyl acetate | C₁₂H₁₆O₂ | 192.25 | Liquid | 247-249 |
| This compound | C₁₂H₁₆O₂ | 192.25 | Solid | 266.7 |
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃, δ) | 12.14 (s, 1H, OH), 7.72 (d, J=2.4 Hz, 1H, Ar-H), 7.51 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.91 (d, J=8.8 Hz, 1H, Ar-H), 2.60 (s, 3H, COCH₃), 1.31 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ) | 207.1, 160.5, 141.5, 134.0, 125.9, 118.8, 118.2, 34.2, 31.5, 26.5 |
| IR (KBr, cm⁻¹) | 3400-2800 (broad, O-H), 2960 (C-H), 1640 (C=O, conjugated), 1600, 1480 (C=C, aromatic) |
Mandatory Visualizations
Fries Rearrangement Mechanism
Caption: Mechanism of the Fries rearrangement for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Fries rearrangement. The two-step procedure, involving the initial formation of 4-tert-butylphenyl acetate followed by its Lewis acid-catalyzed rearrangement, is a reliable method for obtaining the target ortho-hydroxyaryl ketone. The provided experimental details, data, and visualizations are intended to guide researchers in the successful execution of this synthesis.
References
Application Notes and Protocols: Laboratory Scale Preparation of 2-Hydroxy-5-tert-butyl-acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-hydroxy-5-tert-butyl-acetophenone. The synthesis is a two-step process commencing with the esterification of 4-tert-butylphenol to produce 4-tert-butylphenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the final product. This method is a robust and common route for the preparation of hydroxyaryl ketones. The protocol includes information on reagents, equipment, reaction conditions, purification, and characterization of the product.
Introduction
2-Hydroxy-5-tert-butyl-acetophenone is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a hydroxyl group ortho to an acetyl group on a substituted benzene ring, makes it a versatile precursor for the synthesis of various biologically active compounds and other complex organic molecules. The Fries rearrangement, a classic named reaction in organic chemistry, provides an effective method for the synthesis of such hydroxyaryl ketones from phenolic esters.[1][2][3] This application note details the laboratory preparation of 2-hydroxy-5-tert-butyl-acetophenone, providing a reliable method for its synthesis.
Overall Reaction Scheme
Caption: Overall two-step synthesis of 2-hydroxy-5-tert-butyl-acetophenone.
Experimental Protocols
Step 1: Synthesis of 4-tert-butylphenyl acetate
Materials and Equipment:
-
4-tert-butylphenol
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylphenol (1 equivalent).
-
Add acetic anhydride (1.2 equivalents) to the flask.
-
Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-tert-butylphenyl acetate. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Fries Rearrangement to 2-hydroxy-5-tert-butyl-acetophenone
Materials and Equipment:
-
4-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl3)
-
Nitrobenzene (as solvent, optional)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Mechanical stirrer (recommended for viscous mixtures)
-
Thermometer
-
Ice bath
-
Hydrochloric acid (concentrated and dilute)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, place anhydrous aluminum chloride (2.5 equivalents).
-
If using a solvent, add dry nitrobenzene.
-
Slowly add 4-tert-butylphenyl acetate (1 equivalent) to the flask with stirring. The reaction can be exothermic.
-
Heat the reaction mixture to the desired temperature. Low temperatures (around 25-60°C) generally favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[4] For the desired 2-hydroxy product (ortho-isomer), a higher temperature is typically required. A temperature of approximately 120-165°C is a reasonable starting point.[4][5]
-
Maintain the reaction at this temperature for the specified time (e.g., 45 minutes to 1.5 hours), with continuous stirring.[5]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and cautiously decompose the reaction mixture by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product can be isolated by steam distillation if it is steam volatile, or by solvent extraction.[4]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.
Data Presentation
| Parameter | 4-tert-butylphenyl acetate | 2-hydroxy-5-tert-butyl-acetophenone |
| Molecular Formula | C12H16O2 | C12H16O2 |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol |
| Appearance | Colorless liquid or low melting solid | Yellowish solid |
| Melting Point | Not specified | ~50-53 °C (literature values vary) |
| Boiling Point | Not specified | Not specified |
| Typical Yield (Fries) | N/A | 60-70% (expected) |
Characterization Data (Expected)
-
¹H NMR (CDCl₃):
-
δ ~1.3 ppm (s, 9H, -C(CH₃)₃)
-
δ ~2.6 ppm (s, 3H, -COCH₃)
-
δ ~6.9 ppm (d, 1H, Ar-H)
-
δ ~7.4 ppm (dd, 1H, Ar-H)
-
δ ~7.6 ppm (d, 1H, Ar-H)
-
δ ~12.2 ppm (s, 1H, Ar-OH, intramolecular H-bond)
-
-
IR (KBr, cm⁻¹):
-
~3000-2800 (C-H stretch)
-
~1650 (C=O stretch, conjugated ketone)
-
~1600, 1480 (C=C aromatic stretch)
-
Broadband centered around 3000-3400 (O-H stretch, intramolecular H-bond)
-
Experimental Workflow
Caption: Workflow for the synthesis of 2-hydroxy-5-tert-butyl-acetophenone.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling anhydrous aluminum chloride, hydrochloric acid, and organic solvents.
-
Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry.
-
The decomposition of the aluminum chloride complex is highly exothermic. Perform this step slowly and with adequate cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the laboratory preparation of 2-hydroxy-5-tert-butyl-acetophenone. The Fries rearrangement is a key transformation that allows for the regioselective introduction of an acetyl group onto the aromatic ring of a phenolic ester. By carefully controlling the reaction conditions, particularly the temperature, the desired ortho-isomer can be obtained in good yield. This protocol is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
The Versatility of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone, a substituted 2-hydroxyacetophenone, serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a nucleophilic hydroxyl group and a reactive ketone moiety, make it an ideal starting material for the construction of a variety of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of compounds: chalcones and chromones. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Section 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.
Reaction Scheme:
Figure 1: General scheme for the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of 1-(5-tert-Butyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative using this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add benzaldehyde (1.0 eq).
-
Slowly add an aqueous solution of KOH or NaOH (e.g., 40-60%) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid or hydrochloric acid until the pH is neutral.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.
Data Presentation:
| Compound | Aldehyde Reactant | Yield (%) | Melting Point (°C) |
| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | ~85-95 | Not specified |
| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | Varies | Not specified |
| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | Varies | Not specified |
Note: Yields are indicative and can vary based on reaction scale and purification efficiency.
Expected Spectroscopic Data for Chalcones:
-
¹H NMR: Resonances for the α- and β-protons of the enone system typically appear as doublets in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15 Hz), characteristic of a trans-configuration. Aromatic protons will appear in the aromatic region, and the tert-butyl group will show a singlet around δ 1.3 ppm. The phenolic hydroxyl proton will appear as a singlet at a downfield chemical shift.
-
¹³C NMR: The carbonyl carbon of the chalcone typically resonates around δ 190-195 ppm.
-
IR (cm⁻¹): Characteristic peaks include a strong absorption for the C=O stretching of the α,β-unsaturated ketone (around 1640-1660 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and a broad O-H stretching for the phenolic hydroxyl group.
Section 2: Synthesis of Chromones
Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. 2-Styrylchromones, a subclass of chromones, have garnered significant attention for their potential cytotoxic activities against various cancer cell lines.[1][2][3][4]
Reaction Scheme:
Figure 2: Synthesis of 6-tert-Butyl-2-styrylchromone.
Experimental Protocol: Synthesis of 6-tert-Butyl-2-styrylchromone
This protocol outlines a method for the synthesis of a 2-styrylchromone derivative from this compound.
Materials:
-
This compound
-
Cinnamaldehyde
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate solution
-
Standard laboratory glassware for heating and reflux
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add cinnamaldehyde (1.0 eq).
-
Add a catalytic amount of iodine to the reaction mixture.
-
Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid is collected by filtration.
-
Wash the solid with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent.
Data Presentation:
| Compound | Aldehyde Reactant | Yield (%) | Melting Point (°C) |
| 6-tert-Butyl-2-styrylchromone | Cinnamaldehyde | Varies | Not specified |
| 6-tert-Butyl-2-(substituted-styryl)chromone | Substituted Cinnamaldehyde | Varies | Not specified |
Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.
Expected Spectroscopic Data for 2-Styrylchromones:
-
¹H NMR: The spectrum will show characteristic signals for the styryl protons, the chromone ring protons, and the substituents on the aromatic rings. The vinylic protons of the styryl group will appear as doublets.
-
¹³C NMR: The carbonyl carbon of the chromone ring typically appears around δ 175-180 ppm.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product should be observed.
Section 3: Biological Applications
Derivatives of this compound, particularly chalcones and chromones, have been investigated for a variety of biological activities.
Antimicrobial Activity of Chalcones
Chalcones are known to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The presence of the α,β-unsaturated ketone moiety is often crucial for their biological action.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the synthesized chalcone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Include positive (microorganism with broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-one | Staphylococcus aureus | Varies |
| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-one | Escherichia coli | Varies |
| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-one | Candida albicans | Varies |
Cytotoxic Activity of 2-Styrylchromones
Several studies have highlighted the potential of 2-styrylchromones as anticancer agents.[1][2][3][4] Their mechanism of action often involves the induction of apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
-
Seed human tumor cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized 6-tert-butyl-2-styrylchromone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| 6-tert-Butyl-2-styrylchromone | HeLa | Varies |
| 6-tert-Butyl-2-styrylchromone | MCF-7 | Varies |
| 6-tert-Butyl-2-styrylchromone | A549 | Varies |
Signaling Pathway Visualization:
Figure 3: Proposed apoptotic pathway induced by styrylchromones.[2]
This compound is a readily accessible and highly useful building block for the synthesis of biologically active chalcones and chromones. The straightforward and efficient synthetic protocols described herein provide a foundation for the development of novel compounds for further investigation in drug discovery programs. The tert-butyl group can enhance lipophilicity and potentially influence the biological activity and pharmacokinetic properties of the resulting molecules, making this building block particularly attractive for medicinal chemistry applications. Further exploration of the structure-activity relationships of these derivatives is warranted to develop more potent and selective therapeutic agents.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. Cytotoxic activity of styrylchromones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and docking studies on styryl chromones exhibiting cytotoxicity in human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates
Introduction:
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a valuable starting material in the synthesis of various pharmaceutical intermediates. Its substituted phenol structure allows for regioselective modifications, making it a versatile building block for the construction of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This application note details a three-step synthetic sequence starting from this compound to produce a substituted benzoxazole, a scaffold present in numerous medicinally active compounds. The process involves an initial nitration of the phenol ring, followed by the reduction of the nitro group to an amine, and finally, a cyclization reaction to form the benzoxazole ring system.
Synthetic Pathway Overview
The overall synthetic scheme is as follows:
-
Nitration: this compound is treated with a nitrating agent to introduce a nitro group onto the aromatic ring, yielding 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone.
-
Reduction: The nitro group of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone is then reduced to an amino group to form 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone.
-
Benzoxazole Formation: The resulting o-aminophenol derivative undergoes a condensation and cyclization reaction with a suitable carboxylic acid derivative to yield a 2-substituted-6-tert-butyl-benzoxazole.
This sequence provides a reliable route to functionalized benzoxazoles, which are key intermediates in the development of new pharmaceutical agents.
Data Presentation
| Step | Reaction | Starting Material | Product | Key Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Nitration | This compound | 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone | Nitric Acid, Acetic Acid | Acetic Acid | 2 | 20-25 | ~90 | >95 |
| 2 | Reduction | 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone | 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone | Pd/C, Hydrogen gas | Methanol | 4 | 25 | ~95 | >98 |
| 3 | Benzoxazole Formation | 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone | 2-Methyl-6-tert-butyl-benzoxazole | Acetic Anhydride | Acetic Acid | 3 | 100 | ~85 | >97 |
Experimental Protocols
Step 1: Synthesis of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone (Nitration)
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 19.2 g (0.1 mol) of this compound in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 9.0 mL (0.14 mol) of concentrated nitric acid in 20 mL of glacial acetic acid dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature (20-25 °C) for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
The yellow precipitate of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone will form.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to litmus paper, and then dry in a vacuum oven at 50 °C.
Step 2: Synthesis of 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone (Reduction)
Materials:
-
1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Filter aid (e.g., Celite)
Procedure:
-
To a Parr hydrogenation bottle, add 23.7 g (0.1 mol) of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone and 150 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C catalyst to the mixture.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours or until the hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone. The product can be used in the next step without further purification.
Step 3: Synthesis of 2-Methyl-6-tert-butyl-benzoxazole (Benzoxazole Formation)
Materials:
-
1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve approximately 20.7 g (0.1 mol) of the crude 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone from the previous step in 50 mL of glacial acetic acid.
-
Add 11.2 mL (0.12 mol) of acetic anhydride to the solution.
-
Heat the reaction mixture to 100 °C and maintain it at this temperature for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product, 2-methyl-6-tert-butyl-benzoxazole, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol/water to obtain pure 2-methyl-6-tert-butyl-benzoxazole.
Visualizations
Caption: Synthetic pathway from this compound.
Caption: Detailed workflow for each synthetic step.
Application Notes and Protocols: Nitration of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the regioselective nitration of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone to synthesize 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone. The protocol is based on established methods for the nitration of substituted phenols and hydroxyacetophenones.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group, which can be a key functional group in a target molecule or serve as a precursor for other functionalities, such as an amino group. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of this compound, the strongly activating ortho-, para-directing hydroxyl group and the deactivating meta-directing acetyl group, along with the bulky tert-butyl group, influence the position of electrophilic substitution. The primary product expected is the result of nitration at the position ortho to the hydroxyl group and meta to the acetyl group.
Reaction Scheme
Caption: Reaction scheme for the nitration of this compound.
Quantitative Data
The following table summarizes key quantitative data for the starting material and the expected product. Please note that specific experimental data such as yield and melting point for the nitrated product are not widely available in the cited literature and should be determined empirically.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 57373-81-6 | C₁₂H₁₆O₂ | 192.25 | Off-white solid | 58-61 |
| 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone | 100245-06-5 | C₁₂H₁₅NO₄ | 253.25 | Yellow solid (expected) | Not available in searched literature.[1][2] For comparison, 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone has a melting point of 134 °C.[3] |
Experimental Protocol
This protocol details the procedure for the nitration of this compound.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice bath, slowly add a pre-determined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The typical molar ratio of nitric acid to sulfuric acid is 1:2.
-
Maintain the temperature of the mixture below 10 °C during the addition.
-
Allow the mixture to cool to 0-5 °C before use.
-
-
Dissolution of the Starting Material:
-
In a separate round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid with stirring.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material using a dropping funnel.
-
Carefully monitor the reaction temperature and maintain it between 0-5 °C throughout the addition. The reaction is highly exothermic.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
A yellow precipitate of the crude product should form.
-
Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
-
Experimental Workflow
Caption: Workflow diagram for the nitration of this compound.
References
Application Note: Experimental Protocols for the Bromination of Hydroxyphenyl Ethanones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brominated hydroxyphenyl ethanones are crucial intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. The introduction of a bromine atom onto the aromatic ring or the α-carbon of the ethanone side-chain provides a versatile handle for further functionalization. The primary challenge in the bromination of hydroxyphenyl ethanones lies in controlling the regioselectivity of the reaction. The powerful activating, ortho-, para-directing nature of the hydroxyl group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1][2] Consequently, reaction conditions must be carefully selected to achieve either nuclear bromination (on the aromatic ring) or α-bromination (on the side-chain) as desired. This document provides detailed protocols for various bromination methods, enabling researchers to select the most appropriate procedure for their synthetic goals.
General Principles and Safety Precautions
Regioselectivity: The outcome of the bromination reaction is principally governed by the choice of solvent, brominating agent, and the presence or absence of a protecting group on the hydroxyl function.
-
Nuclear Bromination: Favored in polar, protic solvents (e.g., acetic acid, water) which stabilize the polar intermediates of electrophilic aromatic substitution.[3][4] The hydroxyl group strongly directs bromination to the positions ortho and para to it.[1]
-
α-Side-Chain Bromination: Generally achieved in less polar, aprotic solvents. Protecting the hydroxyl group (e.g., as a benzyl ether) deactivates the ring towards electrophilic attack, thereby favoring acid-catalyzed enolization and subsequent bromination on the side-chain.[5]
Safety Precautions: All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile.[6] Causes severe burns upon contact and is harmful if inhaled.[6] Always handle liquid bromine with extreme care.[7] Spills should be neutralized immediately with a sodium thiosulfate solution.[7]
-
N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin and eye burns.[5][8] Avoid inhalation of dust.[1]
-
Acids (H₂SO₄, Acetic Acid): Highly corrosive and can cause severe burns.[9][10] Handle with care, and always add acid to the solvent slowly to manage heat generation.[11]
-
Organic Solvents: Many are flammable and/or toxic. Avoid open flames and ensure proper ventilation.
Visualizing Reaction Pathways
The choice of reaction conditions dictates the bromination regioselectivity, leading to either substitution on the aromatic ring or on the α-carbon of the acetyl group.
Caption: Reaction selectivity in the bromination of hydroxyphenyl ethanones.
Experimental Protocols
Protocol 1: α-Side-Chain Bromination of 4-Hydroxyacetophenone
This protocol describes the bromination at the α-position of the acetyl group using molecular bromine in chloroform, catalyzed by sulfuric acid.[8][10]
Methodology:
-
Dissolve 4-hydroxyacetophenone in chloroform in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the solution to the specified temperature (e.g., 338 K).
-
Carefully add concentrated sulfuric acid to the stirring solution.
-
After a brief stirring period (e.g., 10 minutes), add molecular bromine dropwise.
-
Allow the reaction to proceed for the designated time (e.g., 5 hours), monitoring by TLC.
-
Cool the mixture and quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Data Summary Table:
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| 4-Hydroxyacetophenone | 1.0 | 10 g (73.4 mmol) | Starting material |
| Chloroform | - | 50 mL | Solvent |
| Conc. Sulfuric Acid | Cat. | 3.80 mL | Catalyst |
| Bromine (Br₂) | ~1.04 | 3.9 mL (76.1 mmol) | Brominating agent |
| Reaction Temp. | - | 338 K (65 °C) | - |
| Reaction Time | - | 5 hours | - |
Protocol 2: Regioselective Nuclear Bromination with N-Bromosuccinimide (NBS)
This method achieves regioselective bromination on the aromatic ring at the position adjacent to the hydroxyl group using NBS at low temperatures.[7]
Methodology:
-
Add the desired hydroxyphenyl acetophenone to a round-bottom flask with a magnetic stirrer.
-
Dissolve the substrate in aqueous acetone.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add freshly crystallized N-bromosuccinimide (NBS) portion-wise to the stirring solution.
-
Maintain the temperature at 0 °C and stir the reaction mixture for the required duration (12-48 hours), monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography or recrystallization.
Data Summary Table:
| Reagent/Parameter | Molar Eq. | Amount (Example) | Notes |
| Hydroxyacetophenone | 1.0 | 10 mmol | Substrate |
| N-Bromosuccinimide | 1.2 | 12 mmol | Brominating agent |
| Aqueous Acetone | - | As required | Solvent |
| Reaction Temp. | - | 0 °C | Critical for selectivity |
| Reaction Time | - | 12-48 hours | Varies by substrate |
Protocol 3: Eco-Friendly Nuclear Bromination using Ammonium Bromide and Oxone
This protocol offers a greener alternative for nuclear bromination, avoiding the use of liquid bromine. The reaction leads to mono- or di-bromination depending on the stoichiometry.[4]
Methodology:
-
To a well-stirred solution of the o/p-hydroxyacetophenone and ammonium bromide in methanol, add Oxone portion-wise.
-
Heat the reaction mixture to reflux for the specified time (e.g., 120 minutes).
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture and dilute with water.
-
A solid product will precipitate. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure brominated product.
Data Summary Table:
| Reagent/Parameter | Molar Eq. (for Dibromination) | Amount (Example) | Notes |
| o-Hydroxyacetophenone | 1.0 | 1 mmol | Substrate |
| Ammonium Bromide | 2.0 | 2 mmol | Bromide source |
| Oxone | 2.5 | 2.5 mmol | Oxidant |
| Methanol | - | As required | Solvent |
| Reaction Temp. | - | Reflux | - |
| Reaction Time | - | 120 min | - |
General Experimental Workflow
The following diagram outlines the typical steps involved in the synthesis, workup, and analysis of brominated hydroxyphenyl ethanones.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. A Detail Guide on Sulfuric Acid Hazards and Safety | CloudSDS [cloudsds.com]
- 10. Examples of Dangerous Acids in the Laboratory - Milwaukee Courier Weekly Newspaper [milwaukeecourieronline.com]
- 11. Sulfuric acid - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Novel Ligands from 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a versatile ketone precursor for the synthesis of novel Schiff base ligands. Schiff bases, characterized by an azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest in coordination chemistry as they can form stable complexes with a wide range of metal ions.[1][2] The resulting metal complexes often exhibit enhanced biological and catalytic activities compared to the free ligands, making them valuable candidates for drug development and industrial applications.[3][4][5] Ligands derived from this compound are particularly noteworthy due to the presence of a phenolic hydroxyl group and a bulky tert-butyl group, which can influence the steric and electronic properties of the final metal complex. Applications for such ligands and their metal complexes are extensive, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and catalytic activities.[6][2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a novel Schiff base ligand from this compound and a primary amine, followed by the preparation of its corresponding metal(II) complex.
2.1. Protocol: Synthesis of a Schiff Base Ligand (L)
This protocol describes a general procedure for the condensation reaction between this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Round-bottom flask (50 mL or 100 mL)
-
Beakers, Erlenmeyer flasks
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Stir the solution using a magnetic stirrer until the solid is completely dissolved.
-
To this solution, add 10 mmol of the selected primary amine dissolved in 10 mL of absolute ethanol. For diamines like ethylenediamine, use 5 mmol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~80°C) with continuous stirring.[7]
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask further in an ice bath to facilitate the precipitation of the product.[8]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield, melting point, and characterize the product using spectroscopic methods (FTIR, ¹H-NMR, Mass Spectrometry).
2.2. Protocol: Synthesis of a Metal(II) Complex [M(L)₂]
This protocol outlines the synthesis of a metal complex using the Schiff base ligand (L) prepared in Protocol 2.1.
Materials:
-
Synthesized Schiff base ligand (L)
-
Metal(II) salt (e.g., Cu(CH₃COO)₂, ZnCl₂, NiCl₂·6H₂O)
-
Absolute Ethanol or Methanol
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
Dissolve 2 mmol of the synthesized Schiff base ligand (L) in 25 mL of absolute ethanol in a 50 mL round-bottom flask, heating gently if necessary.
-
In a separate beaker, dissolve 1 mmol of the selected metal(II) salt in 15 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color or the formation of a precipitate typically indicates complex formation.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.[9]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid product with ethanol and then a small amount of diethyl ether.
-
Dry the final complex in a vacuum desiccator.
-
Characterize the complex using appropriate analytical techniques (FTIR, UV-Vis, Elemental Analysis, Magnetic Susceptibility).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from starting materials to the characterization and application of the synthesized metal complexes.
Caption: Workflow from synthesis of Schiff base ligands to their application.
Data Presentation
Quantitative data from the synthesis and characterization of novel ligands and their complexes should be systematically recorded for comparison and analysis.
Table 1: Physicochemical and Spectroscopic Data for Synthesized Schiff Base Ligands (L)
| Ligand ID | R-Group of Amine | Molecular Formula | Yield (%) | M.p. (°C) | Key FTIR Peaks (cm⁻¹) ν(C=N) |
|---|---|---|---|---|---|
| L1 | Phenyl | C₁₉H₂₃NO | 85 | 135-137 | ~1610 |
| L2 | 4-Chlorophenyl | C₁₉H₂₂ClNO | 88 | 148-150 | ~1605 |
| L3 | 4-Methoxyphenyl | C₂₀H₂₅NO₂ | 91 | 128-130 | ~1608 |
| L4 | 2-Aminoethyl | C₂₆H₃₈N₂O₂ | 82 | 195-197 | ~1615 |
Table 2: Application-Specific Data for Metal(II) Complexes [M(L)₂]
| Complex ID | Ligand | Metal Ion | Catalytic Activity (% Conversion)¹ | Antimicrobial Activity (MIC, µg/mL)² |
|---|---|---|---|---|
| C1 | L1 | Cu(II) | 85 | 16 |
| C2 | L1 | Zn(II) | 65 | 32 |
| C3 | L2 | Cu(II) | 92 | 8 |
| C4 | L2 | Ni(II) | 78 | 64 |
| C5 | L3 | Cu(II) | 89 | 32 |
¹ Catalytic activity measured for a model oxidation reaction. ² Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
Mechanism of Action and Structure-Activity Relationships
The biological and catalytic activities of these compounds are intrinsically linked to their chemical structure. The metal complex acts as the functional unit, where the metal ion is the reactive center and the ligand framework modulates its properties.
Caption: Formation of an active complex and its interaction with a biological target.
The versatility of Schiff base synthesis allows for systematic structural modifications to optimize a desired activity, a key principle in drug design and catalyst development. By varying the primary amine used in the initial synthesis or the metal ion in the complexation step, researchers can fine-tune the steric, electronic, and geometric properties of the final complex. This modulation can lead to enhanced binding affinity for a biological target or improved turnover frequency in a catalytic cycle.
Caption: Tuning ligand properties by modifying the amine and metal components.
References
- 1. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ajprd.com [ajprd.com]
- 8. ionicviper.org [ionicviper.org]
- 9. arpgweb.com [arpgweb.com]
Application Notes and Protocols for the Quantification of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a substituted acetophenone with potential applications in various fields, including chemical synthesis and potentially as an intermediate in drug development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The provided protocols are based on established methods for structurally similar phenolic compounds and acetophenones and should be validated by the end-user for their specific matrix and instrumentation.
Analytical Methods Overview
A summary of the proposed analytical methods for the quantification of this compound is presented below. Each method offers distinct advantages in terms of selectivity, sensitivity, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low |
| Sample Throughput | High | Moderate | Very High |
| Instrumentation | HPLC system with UV detector | GC-MS system | UV-Vis Spectrophotometer |
| Primary Application | Routine quality control, purity assessment, and quantification in various matrices. | Confirmatory analysis, impurity profiling, and quantification at trace levels. | Rapid, high-throughput screening and preliminary quantification. |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for the analysis of substituted acetophenones.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
Experimental Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of phosphoric acid (e.g., to pH 3.0) to improve peak shape. For mass spectrometry detection, replace phosphoric acid with 0.1% formic acid.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (This should be optimized by scanning the UV spectrum of the analyte)
-
-
Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation Parameters (Hypothetical)
The following table presents hypothetical validation parameters for the proposed HPLC method. These values are based on typical performance characteristics for similar assays and must be experimentally determined.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | To be defined based on application | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the phenolic hydroxyl group, this compound requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization technique for phenolic compounds.
Instrumentation and Materials
-
GC-MS system with an autosampler
-
Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate.
-
Prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh or pipette the sample into a vial.
-
Add a known amount of internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Quantification:
-
Identify the characteristic ions of the silylated derivative of this compound.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration in the samples from the calibration curve.
-
Method Validation Parameters (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | To be defined based on application | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 10 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 30 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 101.2% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
UV-Vis Spectrophotometry Protocol
This method is suitable for rapid, high-throughput quantification where high selectivity is not required. The presence of other UV-absorbing compounds in the sample may interfere with the analysis.
Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Ethanol or Methanol (UV grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
Experimental Protocol
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., ethanol).
-
Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like 2-hydroxyacetophenone, the λmax is expected to be in the range of 250-330 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the assay.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the standard solutions and the sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve using the Beer-Lambert law.
-
Method Validation Parameters (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.997 |
| Range | To be defined based on application | 2 - 25 µg/mL |
| Limit of Detection (LOD) | 3 x (Standard deviation of blank / slope) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 10 x (Standard deviation of blank / slope) | 1.5 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 100.8% |
| Precision (% RSD) | ≤ 3.0% | < 2.5% |
Workflow Diagrams
Caption: General workflow for the quantification of this compound.
Caption: Detailed workflow for the HPLC quantification method.
Caption: Detailed workflow for the GC-MS quantification method.
Application Note: Analysis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone Reaction Mixtures by HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a substituted phenolic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. A common synthetic route to this compound is the Fries rearrangement of 4-tert-butylphenyl acetate. This reaction can result in a mixture of the desired ortho product, the unreacted starting material, and isomeric byproducts. Therefore, robust analytical methods are required to monitor the reaction progress, identify and quantify the components of the reaction mixture, and ensure the purity of the final product. This application note provides detailed protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Components in a Typical Reaction Mixture
A typical reaction mixture from the Fries rearrangement of 4-tert-butylphenyl acetate may contain the following components:
-
Starting Material: 4-tert-butylphenyl acetate
-
Desired Product (ortho-isomer): this compound
-
para-isomer Byproduct: 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone
-
Side-product: 4-tert-butylphenol
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes an isocratic HPLC method for the separation and quantification of the key components in the reaction mixture.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection λ | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up to the mark.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Identify the peaks corresponding to each component based on their retention times, which should be determined by injecting pure standards of each compound.
-
Quantify the amount of each component using a calibration curve prepared from the standards.
Expected Elution Order:
-
4-tert-butylphenol
-
This compound (ortho-isomer)
-
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone (para-isomer)
-
4-tert-butylphenyl acetate
Quantitative Data Summary:
The following table presents a hypothetical quantitative analysis of a sample reaction mixture.
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | % Composition |
| 4-tert-butylphenol | 3.5 | 150,000 | 0.05 | 5% |
| This compound | 5.2 | 1,800,000 | 0.60 | 60% |
| 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone | 6.8 | 600,000 | 0.20 | 20% |
| 4-tert-butylphenyl acetate | 8.1 | 450,000 | 0.15 | 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the identification and semi-quantitative analysis of the reaction mixture components. Derivatization is employed to improve the volatility and chromatographic performance of the phenolic compounds.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 m/z |
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the reaction mixture into a vial.
-
Add 1 mL of dichloromethane to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Data Analysis:
-
Identify the trimethylsilyl (TMS) derivatives of the components by comparing their mass spectra with a reference library (e.g., NIST).
-
The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
Quantitative Data Summary:
The following table presents a hypothetical semi-quantitative analysis of a derivatized sample.
| Compound (as TMS derivative) | Retention Time (min) | Peak Area (%) |
| 4-tert-butylphenol-TMS | 10.2 | 4.8% |
| This compound-TMS | 12.5 | 61.2% |
| 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone-TMS | 13.1 | 19.5% |
| 4-tert-butylphenyl acetate | 14.3 | 14.5% |
Visualizations
Caption: Fries rearrangement of 4-tert-butylphenyl acetate.
Caption: HPLC analysis workflow.
Caption: GC-MS analysis workflow.
Application Notes and Protocols: The Role of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and its Analogs in the Development of Enzyme Inhibitors
A-123 | Rev 1.0
Note: Direct experimental data on the enzyme inhibitory activity of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is limited in the current scientific literature. This document, therefore, provides an overview of the role of structurally related compounds in enzyme inhibition and modulation, serving as a guide for researchers interested in the potential applications of this chemical scaffold. The principles, protocols, and data presented are based on studies of analogous compounds and are intended to provide a framework for investigating the activity of this compound.
Introduction
The 2-hydroxyphenyl ethanone moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a hydroxyl group ortho to a carbonyl group can facilitate intramolecular hydrogen bonding and metal chelation, which are often crucial for enzyme inhibition. The tert-butyl group, a bulky lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties by enhancing its interaction with hydrophobic pockets in enzyme active sites. This document explores the potential of this scaffold in enzyme inhibitor development through two main applications: the antioxidant and free-radical scavenging properties of a close analog, 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, and the direct enzyme inhibition of tyrosinase by more complex derivatives.
Application Note 1: Modulation of Enzymatic Activity by 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone through Antioxidant Properties
Principle
While not a classical enzyme inhibitor that binds to a specific active site, the antioxidant and free-radical scavenging activity of phenolic compounds like 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone can significantly modulate the activity of enzymes, particularly those involved in redox reactions or susceptible to oxidative damage.[1] This compound acts by neutralizing free radicals, thereby preventing oxidative stress and its downstream effects on enzyme function.[1]
Mechanism of Action
The antioxidant mechanism of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone is centered on its sterically hindered phenolic hydroxyl group. The bulky tert-butyl groups at the ortho and para positions stabilize the phenoxyl radical formed upon donation of a hydrogen atom to a free radical. This steric hindrance prevents the radical from propagating chain reactions, effectively terminating the oxidative process.[1]
Data Presentation
The following table summarizes the key antioxidant properties and related characteristics of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone.
| Property | Description | Reference |
| Mechanism | Free radical scavenging, inhibition of lipid peroxidation. | [1] |
| Key Structural Feature | Sterically hindered phenolic hydroxyl group. | [1] |
| Radical Scavenging | The phenolic hydroxyl group donates a hydrogen atom to quench free radicals (e.g., DPPH•), forming a stabilized phenoxyl radical. | [2] |
| Therapeutic Potential | Conditions associated with oxidative stress. | [1] |
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of a compound.
1. Materials:
-
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone (or test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing methanol and DPPH solution is used as a reference.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
Visualization
References
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Fries rearrangement of 4-tert-butylphenyl acetate. This reaction involves treating the ester with a Lewis acid catalyst to induce an intramolecular acylation of the aromatic ring.[1][2]
Q2: Which catalyst is recommended for the Fries rearrangement in this synthesis?
A2: Aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst for the Fries rearrangement due to its high activity.[1][3] Typically, it is used in stoichiometric excess because it complexes with both the starting material and the product.[1] Other Lewis acids like BF₃, TiCl₄, or SnCl₄, as well as strong Brønsted acids like HF or methanesulfonic acid, can also be employed.[1]
Q3: What is the role of temperature in determining the product ratio (ortho vs. para isomers)?
A3: Temperature plays a crucial role in the regioselectivity of the Fries rearrangement. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[2] For the synthesis of this compound (the ortho product), elevated temperatures are typically required.
Q4: What are the potential side products in this reaction?
A4: Besides the desired ortho-isomer, the main side product is the para-isomer, 1-(2-tert-butyl-5-hydroxyphenyl)ethanone. At very high temperatures, de-acylation or decomposition of the starting material and product can occur, leading to the formation of 4-tert-butylphenol and other byproducts, which can lower the isolated yield.[4]
Q5: What solvents are suitable for this reaction?
A5: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like nitrobenzene or monochlorobenzene are often used.[4] In some cases, the reaction can be run without a solvent, especially when using a solid acid catalyst or under specific temperature conditions.[3][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: An inadequate amount of catalyst was used; it complexes with both carbonyl groups. 3. Low Reaction Temperature: The temperature may be too low for the rearrangement to occur efficiently. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar ratio of AlCl₃ to the starting ester. A ratio of 1.5 equivalents or higher is often effective.[4] 3. Gradually increase the reaction temperature and monitor the progress using TLC or GC. |
| Poor Yield of the Desired Ortho-Isomer | 1. Incorrect Temperature: The reaction temperature is not optimized for ortho-product formation. Lower temperatures favor the para-isomer.[2] 2. Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Increase the reaction temperature. Studies on similar rearrangements show that temperatures between 120°C and 170°C can significantly increase the yield of the ortho product.[4] 2. Extend the reaction time and monitor for the disappearance of the starting material and the formation of the product. |
| Formation of a High Percentage of Para-Isomer | 1. Low Reaction Temperature: As stated, lower temperatures favor the para-isomer. | 1. Conduct the reaction at a higher temperature to shift the equilibrium towards the thermodynamically more stable ortho-product. |
| Complex Product Mixture / Purification Difficulties | 1. High Reaction Temperature: Excessively high temperatures can lead to charring, decomposition, and the formation of multiple byproducts.[4] 2. Ineffective Work-up: Improper quenching of the reaction can lead to the co-extraction of aluminum salts and other impurities. | 1. Optimize the temperature to a point where the reaction proceeds efficiently without significant degradation. A range of 120-150°C is a good starting point.[3][4] 2. Quench the reaction mixture by carefully and slowly adding it to crushed ice and dilute HCl. This will hydrolyze the aluminum complexes and help separate the organic product. |
| Product is an Oily or Dark-Colored Solid | 1. Impurities: The presence of colored byproducts from side reactions or decomposition. | 1. Purify the crude product using column chromatography on silica gel. A solvent system like ethyl acetate/hexane is typically effective.[6] 2. Recrystallization from a suitable solvent (e.g., aqueous ethanol or hexane) can also be used to obtain a pure, crystalline product.[5] |
Optimization of Reaction Conditions
The yield and regioselectivity of the Fries rearrangement are highly dependent on the reaction conditions. The following table summarizes the effects of temperature on a representative Fries rearrangement.
| Entry | Temperature (°C) | Catalyst (Equivalents) | Ortho/Para Ratio | Total Yield (%) | Reference |
| 1 | 80 | AlCl₃ (1.5) | - | Increased Conversion | [4] |
| 2 | 100 | AlCl₃ (1.5) | 3.03 : 1.0 | - | [4] |
| 3 | 120 | AlCl₃ (1.5) | Optimized | - | [4] |
| 4 | 170 | AlCl₃ (1.5) | 1.72 : 1.0 | 62 (crude) | [4] |
| 5 | 115-150 | AlCl₃ | - | 88-89 | [3] |
Note: Data is generalized from studies on similar substrates to illustrate trends.[3][4]
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
Materials:
-
4-tert-butylphenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Monochlorobenzene (or other suitable high-boiling solvent)
-
Hydrochloric Acid (HCl), dilute solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst. The system should be under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add 4-tert-butylphenyl acetate and monochlorobenzene. Begin stirring the solution.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (typically 1.5 to 2.5 equivalents) to the stirred solution. The addition is exothermic and should be controlled to maintain a low temperature.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 130-150°C) using an oil bath.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and dilute HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Factors Influencing Fries Rearrangement
Caption: Key factors influencing the outcome of the Fries rearrangement reaction.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 6. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxy-5-tert-butyl-acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-5-tert-butyl-acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2-hydroxy-5-tert-butyl-acetophenone?
The most common and established method for synthesizing 2-hydroxy-5-tert-butyl-acetophenone is the Fries rearrangement of 4-tert-butylphenyl acetate. This reaction involves the intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3]
Q2: What are the expected major products of the Fries rearrangement of 4-tert-butylphenyl acetate?
The Fries rearrangement is an ortho, para-selective reaction.[1][2][3] Therefore, the primary products are the desired ortho-isomer, 2-hydroxy-5-tert-butyl-acetophenone, and the para-isomer, 4-hydroxy-3-tert-butyl-acetophenone. The ratio of these isomers is highly dependent on the reaction conditions.[1][4]
Q3: What are the common impurities I should be aware of during the synthesis?
Based on the reaction mechanism and potential side reactions, the common impurities include:
-
4-hydroxy-3-tert-butyl-acetophenone (the para-isomer): This is the main byproduct due to the nature of the Fries rearrangement.[1][4]
-
Unreacted 4-tert-butylphenyl acetate: Incomplete reaction will leave the starting material in the product mixture.
-
4-tert-butylphenol: This can be present as an impurity in the starting material or be formed through hydrolysis of the starting ester. 2-tert-butylphenol can also be a side product from the initial synthesis of 4-tert-butylphenol.
-
Di-acylated products: Under certain conditions, a second acetyl group may be added to the aromatic ring.
-
Polymeric materials: Harsh reaction conditions can sometimes lead to the formation of resinous byproducts.
Q4: How can I influence the ratio of the ortho to para isomers?
The regioselectivity of the Fries rearrangement can be controlled by adjusting the reaction temperature and the solvent polarity.[1][4]
-
Temperature: Higher temperatures generally favor the formation of the ortho isomer (2-hydroxy-5-tert-butyl-acetophenone).[1][4]
-
Solvent: Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the yield of the para isomer.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivated catalyst (e.g., exposure to moisture). 4. Steric hindrance from the bulky tert-butyl group.[1][5] 5. Formation of stable complexes between the product and the catalyst. | 1. Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. For the desired ortho product, a higher reaction temperature is generally preferred.[1][4] 3. Ensure all reagents and glassware are anhydrous. Use freshly opened or properly stored aluminum chloride. 4. While inherent to the substrate, optimizing other parameters can help mitigate this. 5. Use a sufficient amount of quenching agent (e.g., dilute HCl) during workup. |
| High Percentage of para-Isomer | 1. Reaction temperature is too low.[1][4] 2. Use of a polar solvent.[1][4] | 1. Increase the reaction temperature. A temperature of around 120°C is often used for similar rearrangements to favor the ortho product.[6] 2. Use a non-polar solvent such as nitrobenzene or perform the reaction neat (without solvent). |
| Difficult Purification of the Product | 1. Similar polarities of the ortho and para isomers. 2. Presence of unreacted starting material and 4-tert-butylphenol. 3. Formation of oily or resinous byproducts. | 1. Column chromatography: Use a silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to separate the isomers. 2. Recrystallization: This can be effective if the concentration of impurities is not too high. Suitable solvents include ethanol-water mixtures or toluene.[7] 3. Steam distillation: The desired product is often steam-volatile, which can help to separate it from non-volatile impurities.[6] |
| Reaction Does Not Start | 1. Inactive catalyst. 2. Low quality starting materials. | 1. Use fresh, anhydrous aluminum chloride. 2. Ensure the 4-tert-butylphenyl acetate is pure and dry. |
Experimental Protocols
Synthesis of 4-tert-butylphenyl acetate (Starting Material)
A detailed protocol for a similar acetylation is as follows: A mixture of phenol (1 equivalent) and acetic anhydride (1.5 equivalents) can be heated. For a more controlled reaction, 4-tert-butylphenol can be reacted with acetyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent like dichloromethane at room temperature.
Fries Rearrangement for the Synthesis of 2-Hydroxy-5-tert-butyl-acetophenone
The following is a general procedure adapted from the synthesis of similar hydroxyacetophenones.[6]
Materials:
-
4-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-tert-butylphenyl acetate (1 equivalent).
-
Carefully add anhydrous aluminum chloride (1.2 to 1.5 equivalents) in portions while stirring. The reaction is exothermic.
-
Heat the reaction mixture in an oil bath to approximately 120-165°C. The optimal temperature may need to be determined empirically to maximize the yield of the ortho isomer.[6]
-
Maintain the temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Typical Yield and Purity: For a similar synthesis of 2-hydroxy-5-nonylacetophenone, yields of over 80% with a purity of over 85% have been reported.[8] Yields for 2-hydroxy-5-tert-butyl-acetophenone can be expected to be in a similar range, though optimization may be required.
Visualizations
Caption: Synthetic workflow for 2-hydroxy-5-tert-butyl-acetophenone.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. Fries Rearrangement [merckmillipore.com]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. ajol.info [ajol.info]
- 8. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]
overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
Welcome to the technical support center for researchers working with 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges related to steric hindrance in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound?
A1: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down because of the physical bulk of atoms or groups of atoms within a molecule.[1][2] In this compound, the large tert-butyl group, (CH₃)₃C-, occupies significant space on the aromatic ring.[3] This bulkiness physically obstructs the path of incoming reagents, making it difficult for them to approach and react with the nearby functional groups—the hydroxyl (-OH) and acetyl (-COCH₃) groups. This can lead to slow reaction rates, low yields, or the reaction failing entirely.
Q2: Which functional group on the molecule is more affected by the steric hindrance?
A2: Both the ortho-hydroxyl group and the ortho-acetyl group are affected by the bulky tert-butyl group. However, the degree of hindrance depends on the reaction type.
-
For the hydroxyl group: Reactions requiring access to the oxygen atom (e.g., O-alkylation, O-arylation, esterification) are significantly hindered. The tert-butyl group restricts the approach to this site.
-
For the acetyl group: Reactions involving the methyl protons (e.g., enolate formation for aldol condensation) or the carbonyl carbon (e.g., nucleophilic addition) are also sterically hindered. The tert-butyl group can restrict the necessary conformation for the reaction to proceed efficiently.
Q3: What are the primary strategies to overcome steric hindrance for this compound?
A3: There are several effective strategies that can be employed, often in combination:
-
Specialized Catalysts: Using catalysts designed to function in crowded environments can be highly effective. For example, certain copper/ligand systems are known to facilitate cross-coupling reactions even with sterically hindered phenols.[4][5]
-
Advanced Reaction Conditions: Non-traditional activation methods can provide the energy needed to overcome the steric barrier.
-
High-Pressure Synthesis: Applying high hydrostatic pressure (HHP) can promote reactions by reducing the activation volume, forcing molecules into closer proximity.[6][7] This is particularly useful for cycloadditions and condensation reactions.[6][8]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and efficient heating, which can dramatically shorten reaction times and improve yields for hindered substrates.[9][10]
-
-
Protecting Groups: Temporarily converting the hydroxyl or ketone group into a less reactive or differently reactive group can be a viable strategy.[11][12] This adds extra steps (protection and deprotection) but can be necessary for complex syntheses.[13]
Troubleshooting Guides
Problem 1: My O-arylation or O-etherification reaction on the phenolic hydroxyl group has a very low yield.
This is a classic issue due to the steric shielding of the hydroxyl group by the adjacent acetyl group and the para-tert-butyl group.
| Solution | Principle | Considerations |
| 1. Change Catalyst System | The classic Ullmann condensation often fails with hindered substrates. Modern copper-catalyzed systems with specific ligands, such as picolinic acid, are designed to tolerate steric bulk and can be effective under milder conditions.[4][5] | Requires screening of different ligands and copper sources. Less sensitive to air and moisture than some palladium-based systems. |
| 2. Employ Microwave Irradiation | Microwave heating can significantly accelerate the reaction rate, often leading to higher yields in shorter times compared to conventional oil-bath heating.[9][10] This is due to efficient and direct energy transfer to the polar reactants.[10] | Requires a dedicated microwave reactor for safety and control. Solvent choice is critical as it must be compatible with microwave heating. |
| 3. Use a More Reactive Electrophile | Instead of an aryl chloride, try using the corresponding aryl iodide or bromide, which are generally more reactive in cross-coupling reactions.[5] | Aryl iodides and bromides are often more expensive than chlorides. |
Problem 2: My condensation reaction involving the acetyl group (e.g., Knoevenagel, Aldol) is not proceeding.
The methyl group of the acetyl moiety is sterically congested, making deprotonation and subsequent nucleophilic attack difficult.
| Solution | Principle | Considerations |
| 1. Apply High Hydrostatic Pressure (HHP) | High pressure (e.g., 8-15 kbar) can overcome the activation barrier of sterically demanding reactions by reducing the volume of the transition state.[6][8] This method often eliminates the need for harsh catalysts or high temperatures.[6] | Requires specialized high-pressure equipment. Can significantly improve yields for reactions that fail at atmospheric pressure.[7] |
| 2. Use a Stronger, Non-Nucleophilic Base | For reactions requiring enolate formation, a stronger, sterically hindered base (e.g., Lithium diisopropylamide - LDA) can be more effective at deprotonating the congested α-carbon without competing in nucleophilic addition. | Requires anhydrous conditions and inert atmosphere. Temperature control is critical to avoid side reactions. |
| 3. Protect the Phenolic Group First | The acidic proton of the phenol can interfere with the base used for enolate formation. Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can allow for cleaner deprotonation at the acetyl group.[12] | This adds two steps to the synthesis (protection and deprotection) and requires orthogonal protecting group strategies if other sensitive groups are present.[11][13] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acetylation of a Hindered Phenol (Model Reaction)
This protocol is adapted from procedures for the acetylation of sterically hindered phenols using microwave irradiation and iodine as a catalyst.[9]
-
Preparation: In a microwave process vial, combine the hindered phenol (1.0 mmol), acetic anhydride (1.5 mmol), and a catalytic amount of iodine (e.g., 5 mol%).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 100°C) for a short duration (e.g., 2-5 minutes). Monitor the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium thiosulfate solution (to remove iodine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Data: Acetylation of Hindered Phenols
| Method | Reaction Time | Yield | Reference |
| Conventional Heating (Oil Bath) | Several hours | Moderate to Good | [9] |
| Microwave Irradiation (I₂ catalyst) | 2-5 minutes | Nearly Quantitative | [9] |
Protocol 2: Copper-Catalyzed O-Arylation of a Hindered Phenol (Model Reaction)
This protocol is based on a general method for the synthesis of hindered diaryl ethers.[4][5]
-
Preparation: To an oven-dried Schlenk tube, add CuI (5 mol%), picolinic acid (20 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Reagents: Add the hindered phenol (e.g., 2,6-dimethylphenol as a model, 1.2 mmol), the aryl halide (1.0 mmol), and anhydrous DMSO (1.0 mL) under an inert atmosphere (e.g., Argon).
-
Reaction: Seal the tube and heat the reaction mixture at 80-100°C for 24-48 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common reactivity issues with this compound.
Caption: Troubleshooting workflow for reactions involving sterically hindered this compound.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 7. BJOC - High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Protective Groups [organic-chemistry.org]
improving the yield of the Friedel-Crafts acylation for substituted phenols
Welcome to the technical support center for Friedel-Crafts acylation of substituted phenols. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation of a substituted phenol is giving a very low yield or failing completely. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation of phenols are common and typically stem from two main issues:
-
Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2][3] O-acylation is often kinetically favored and can be the dominant pathway under certain conditions, consuming your starting material without producing the target C-acylated product.
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a complex that deactivates the catalyst. Furthermore, this complexation makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring toward the desired electrophilic substitution, leading to poor yields.[1][4]
Q2: How can I favor the desired C-acylation over O-acylation?
A2: The reaction conditions, particularly the amount of catalyst, play a crucial role in directing the acylation.
-
High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent promotes C-acylation.[1] The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product (see Fries Rearrangement, Q3).
-
Low Catalyst Concentration: Low concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester.[1]
Q3: What is the Fries Rearrangement, and how can it improve my yield?
A3: The Fries Rearrangement is a powerful related reaction that can be a solution to the problem of O-acylation. The process involves two stages:
-
Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form a stable phenyl ester.
-
Rearrangement: The isolated ester is then treated with a Lewis acid (often AlCl₃) or a strong Brønsted acid, which catalyzes the migration of the acyl group from the oxygen to the aromatic ring, forming the ortho- and para-hydroxyaryl ketones.[4][5][6]
This two-step approach often provides a more reliable and higher-yielding route to the desired C-acylated product than a direct Friedel-Crafts acylation.[2][4]
Q4: My Fries Rearrangement is producing a mixture of ortho and para isomers. How can I control the regioselectivity?
A4: The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature:
-
Low Temperatures: Lower reaction temperatures favor the formation of the para isomer. This is the thermodynamically controlled product.
-
High Temperatures: Higher reaction temperatures favor the formation of the ortho isomer.[6][7] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures.
Q5: How do the existing substituents on my phenol affect the reaction yield?
A5: The electronic nature of the substituents on the aromatic ring has a significant impact:
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R) or alkoxy (-OR) activate the ring, generally favoring the reaction.[8] However, very strong donating groups, as in polyhydroxyphenols, can complicate the reaction due to increased side reactions and catalyst coordination.[9][10]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making the Friedel-Crafts acylation and the Fries Rearrangement significantly less efficient, often resulting in very low yields.[6][7]
-
Substituent Position: Meta-substituted phenols have been reported to give significantly lower yields of C-acylation (40-50%) compared to their ortho- and para-substituted counterparts (>90%) under strong acid conditions.[1]
Q6: Are there alternative reactions for acylating highly activated phenols?
A6: Yes, for substrates like polyhydroxy- or polyalkoxyphenols where the standard Friedel-Crafts reaction is difficult, other named reactions can be more effective. The Houben-Hoesch reaction is a valuable alternative for the acylation of such electron-rich aromatic compounds.[9][10]
Quantitative Data Summary
The yield of C-acylation vs. O-acylation is highly dependent on the reaction conditions, particularly the catalyst concentration. Below is a summary of expected outcomes based on literature reports.
| Phenol Type | Catalyst Condition | Predominant Product | Reported Yield | Citation |
| Phenol & Derivatives | 1% TfOH in CH₃CN | O-Acylated (Ester) | >90% (up to 99%) | [1] |
| Phenol, o/p-Substituted | Neat TfOH (solvent) | C-Acylated (Ketone) | >90% | [1] |
| m-Substituted Phenol | Neat TfOH (solvent) | C-Acylated (Ketone) | 40-50% | [1] |
| Phenol Esters (o/p-Subst.) | Neat TfOH (solvent) | C-Acylated (Ketone) | >90% | [1] |
| Phenol Esters (m-Subst.) | Neat TfOH (solvent) | C-Acylated (Ketone) | 30-60% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement of a Phenyl Acetate
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: O-Acylation (Ester Formation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. Purify by recrystallization or chromatography if necessary.
Step 2: Fries Rearrangement (C-Acylation)
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).
-
Solvent: Add a suitable solvent. For high temperatures, nitrobenzene is classic, but for lower temperatures, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.
-
Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Step 1 in the same solvent.
-
Reaction: Stir the reaction at the chosen temperature. For para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >60°C).[7] Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
References
- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Alternative Reactions to Friedel-crafts Acylation on Highly Activ...: Ingenta Connect [ingentaconnect.com]
troubleshooting guide for the synthesis of hydroxyphenyl ethanone derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hydroxyphenyl ethanone derivatives.
Troubleshooting Guide
Q1: Why am I getting a low yield during the Friedel-Crafts acylation of a phenol to produce a hydroxyphenyl ethanone?
A: Low yields in this reaction are common and typically stem from two main issues:
-
Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This interaction forms a complex that deactivates the catalyst and reduces its effectiveness.[1] Furthermore, this complexation makes the aromatic ring less reactive towards the desired electrophilic substitution.[1][3]
-
Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions.[1] Instead of the desired C-acylation on the aromatic ring to form the ketone, a competing O-acylation can occur on the phenolic oxygen. This side reaction produces a phenyl ester, consuming your starting materials and reducing the yield of the target hydroxyphenyl ethanone.[1][3][4]
To address these issues, consider optimizing catalyst concentration or using an alternative synthetic route like the Fries Rearrangement.[1][2][3]
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Q2: I observe the formation of a significant amount of phenyl ester instead of the desired hydroxyphenyl ethanone. What is happening and how can I obtain my target molecule?
A: You are observing the O-acylation side reaction, which is often faster or thermodynamically favored under certain conditions compared to the C-acylation that produces the ketone.[1][3]
The solution is to utilize the Fries Rearrangement . This reaction converts the O-acylated phenyl ester intermediate into the desired ortho- and para-hydroxyphenyl ethanone isomers. The rearrangement is typically promoted by heating the phenyl ester with a Lewis acid catalyst, often the same one used in the initial Friedel-Crafts attempt (e.g., AlCl₃).[2][3] The ortho and para isomers produced can then be separated using standard chromatographic techniques.[3]
Caption: Relationship between O-Acylation and C-Acylation via Fries Rearrangement.
Q3: My reaction is proceeding very slowly or not reaching completion. What parameters can I optimize?
A: Reaction kinetics can be highly sensitive to several factors. Systematic optimization is key. Consider the following:
-
Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, be cautious, as higher temperatures can also promote the formation of side products. A temperature screening is recommended. For example, in one study, increasing the temperature from 70°C to 90°C significantly improved the product yield from 72% to 98%.[5]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. Extending the reaction time can lead to higher conversion. In the same study, increasing the reaction time from 15 hours to 20 hours raised the yield from 90% to a maximum of 98%.[5]
-
Reagent Stoichiometry: The amount of base or catalyst can be critical. Decreasing the amount of K₂CO₃ from 3 equivalents to 1 equivalent dropped the yield from 98% to 59%, indicating its crucial role.[5]
Table 1: Example of Reaction Condition Optimization
Data adapted from a study on SO₂F₂-mediated transformation of 1-(2-hydroxyphenyl)ethanone.[5]
| Entry | Parameter Changed | Condition | Yield (%) |
| 1 | Temperature | 70 °C | 72 |
| 2 | Temperature | 80 °C | 91 |
| 3 | Temperature | 90 °C | 98 |
| 4 | Reaction Time | 15 h | 90 |
| 5 | Reaction Time | 18 h | 94 |
| 6 | Reaction Time | 20 h | 98 |
| 7 | Base Amount | 1.0 equiv K₂CO₃ | 59 |
| 8 | Base Amount | 2.0 equiv K₂CO₃ | 81 |
| 9 | Base Amount | 3.0 equiv K₂CO₃ | 98 |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to hydroxyphenyl ethanone derivatives? A: Several methods are commonly employed:
-
Friedel-Crafts Acylation: The reaction of a phenol with an acyl halide or anhydride in the presence of a Lewis acid catalyst. It is a direct method but suffers from the limitations discussed above.[3][6]
-
Fries Rearrangement: The Lewis acid-catalyzed rearrangement of a phenyl ester to yield ortho- and para-hydroxy ketones. This is often used to overcome the O-acylation issue in Friedel-Crafts reactions.[2][3]
-
Diazoketone Chemistry: Synthesis from acylated 4-hydroxybenzoic acids can be converted to diazoketones, which are versatile intermediates for producing various derivatives.[7]
-
Biotransformation: The use of engineered microorganisms (e.g., E. coli) to convert a precursor, such as 1-(4-hydroxyphenyl)-ethanol, into the desired product. This method avoids harsh chemical reagents.[6]
-
Halogenation & Other Modifications: Direct modification of a hydroxyphenyl ethanone starting material, for example, chlorination using sulfuryl chloride to produce chloro-hydroxyphenyl ethanone derivatives.[8]
Q2: What are the main limitations when using Friedel-Crafts reactions with phenol-containing substrates? A: The key limitations are:
-
Ring Deactivation: The hydroxyl group's interaction with the Lewis acid catalyst deactivates the aromatic ring towards electrophilic substitution.[1][4][9]
-
Competing N/O-Acylation: Functional groups with lone pairs, like amines and alcohols, can undergo acylation on the heteroatom instead of the desired ring acylation.[4]
-
Poor Yields: The combination of catalyst deactivation and side reactions often leads to poor yields of the C-acylated product.[1]
-
Polyalkylation (in Friedel-Crafts Alkylation): While less of a problem in acylation, the introduction of an activating alkyl group can lead to multiple substitutions on the ring. This is not an issue with acylation as the acyl group is deactivating.[9]
Q3: How can I purify my final product and separate isomers? A: Purification is typically achieved through standard laboratory techniques.
-
Extraction: To remove water-soluble impurities and byproducts.
-
Crystallization: An effective method for purifying solid products.
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for separating reaction mixtures, including the separation of ortho and para isomers that often form concurrently.[3]
Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement
This protocol is a generalized procedure for converting a phenyl acetate intermediate to hydroxyacetophenone isomers.
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenyl acetate starting material.
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 2.5 equivalents).
-
Reaction: After the addition is complete, slowly heat the reaction mixture in an oil bath to the desired temperature (often between 120-160°C).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
Protocol 2: Synthesis of 2-Diazo-1-(4-hydroxyphenyl)ethan-1-one Adapted from Das et al. and modified procedures.[7]
-
Starting Material: Begin with α-diazo-p-acetoxyacetophenone, which is synthesized from p-acetoxybenzoic acid.
-
Deprotection: Dissolve α-diazo-p-acetoxyacetophenone (e.g., 60 mg, 0.29 mmol) in an aqueous methanol solution (H₂O:MeOH, 1:4, 10 mL).
-
Base Addition: Add ammonium acetate (NH₄OAc) (e.g., 181 mg, 2.4 mmol) to the stirred solution.
-
Heating: Warm the resulting mixture to 50°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (approx. 4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate (5 x 10 mL).
-
Purification: Combine the organic extracts, dry over an appropriate drying agent, filter, and evaporate the solvent to yield the product.
Caption: A general experimental workflow for synthesis and purification.
Table 2: Example of Biotransformation of 1-(4-hydroxyphenol)-ethanol to p-Hydroxyacetophenone (p-HAP)
Data from a study using engineered E. coli.[6]
| Transformation Time (h) | p-HAP Produced (mg/L) | Conversion Rate (%) |
| 12 | 158.97 ± 9.7 | 29.2 |
| 24 | 182.42 ± 1.9 | 33.5 |
| 36 | 210.23 ± 7.1 | 38.6 |
| 48 | 232.58 ± 9.3 | 42.7 |
| 60 | 241.74 ± 9.1 | 44.4 |
| 72 | 267.19 ± 9.7 | 49.1 |
References
- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Proper Storage of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues and proper storage of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a phenolic acetophenone, this compound is susceptible to degradation under several conditions. The primary concerns are oxidative degradation, photolytic degradation, and thermal stress. The phenolic hydroxyl group is particularly prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Refrigeration (2-8 °C) is recommended for long-term storage.
Q3: How should I handle the compound during experiments to minimize degradation?
A3: To minimize degradation during handling, it is recommended to:
-
Work in an environment with reduced light exposure, or use amber-colored glassware.
-
Avoid prolonged exposure to elevated temperatures.
-
Use deoxygenated solvents where possible, especially for solutions that will be stored for any length of time.
-
Prepare solutions fresh for each experiment whenever feasible.
Q4: Is this compound sensitive to pH changes?
A4: Phenolic compounds can be sensitive to pH. In alkaline conditions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This species is more susceptible to oxidation than the protonated form. Therefore, prolonged exposure to basic conditions should be avoided if stability is a concern. Acidic conditions may also promote hydrolysis of other functional groups if present, though this is less of a concern for this specific molecule's core structure.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation of the phenolic group. | Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, it is advisable to re-analyze the purity of the material before use. |
| Unexpected peaks in chromatogram of a freshly prepared solution | Degradation during dissolution or presence of impurities in the solvent. | Use high-purity, deoxygenated solvents. Prepare solutions immediately before use. Analyze a solvent blank to rule out solvent impurities. |
| Loss of compound potency over a short period in solution | Photodegradation or oxidation in solution. | Store solutions in amber vials or wrapped in aluminum foil. Degas solvents before use. Consider adding an antioxidant if compatible with the experimental setup. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) by running control experiments. |
Experimental Protocols for Stability Assessment
To comprehensively understand the stability profile of this compound, a forced degradation study is recommended. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient for the identification of degradation products and the development of a stability-indicating analytical method.[1]
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Recommended Stress Conditions
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48, 168 hours). Neutralize samples before analysis.[2] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time points. Neutralize samples before analysis.[2] |
| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 7 days. Withdraw samples at appropriate time points.[3] |
| Thermal Stress | Store the solid compound at 70°C for up to 7 days. Also, reflux a solution of the compound at 70°C for 48 hours. Withdraw samples at appropriate time points. |
| Photolytic Stress | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be wrapped in aluminum foil to exclude light. |
Potential Degradation Pathways
Based on the chemical structure of a phenolic acetophenone, the following degradation pathways are plausible. It is crucial to confirm these with experimental data.
Caption: Potential degradation pathways for phenolic acetophenones.
Guidance on Developing a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Key Steps for Method Development:
-
Column Selection : A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-4.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.[6]
-
Detection Wavelength : Determine the UV absorbance maxima of this compound. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.
-
Method Validation : Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7] The forced degradation samples are essential for proving the method's specificity.
References
- 1. sgs.com [sgs.com]
- 2. jddtonline.info [jddtonline.info]
- 3. onyxipca.com [onyxipca.com]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
side reactions in the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone from 4-tert-butylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone from 4-tert-butylphenol. The primary synthetic route involves the acetylation of 4-tert-butylphenol to form 4-tert-butylphenyl acetate, followed by a Fries rearrangement to yield the desired ortho-acylated product.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on the critical Fries rearrangement step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete acetylation of 4-tert-butylphenol.- Suboptimal temperature for the Fries rearrangement.- Insufficient amount of Lewis acid catalyst.- Deactivation of the catalyst by moisture.- Formation of multiple side products. | - Ensure complete conversion of 4-tert-butylphenol to its acetate ester by monitoring the reaction with TLC or GC.- For the Fries rearrangement, higher temperatures (typically above 160°C) favor the formation of the ortho-isomer (the desired product).[1][2]- Use a stoichiometric excess of the Lewis acid (e.g., AlCl₃) to ensure it complexes with both the starting material and the product.[3]- The reaction should be carried out under anhydrous conditions, using freshly dried solvents and reagents.- Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions. |
| Formation of significant amounts of the para-isomer (3-acetyl-4-hydroxy-tert-butylbenzene) | - The reaction temperature for the Fries rearrangement is too low. | - Increase the reaction temperature. Low temperatures (below 60°C) generally favor the formation of the para-isomer.[1] |
| Presence of 4-tert-butylphenol in the final product | - Incomplete acetylation in the first step.- Reversion of the 4-tert-butylphenyl acetate to the phenol during the Fries rearrangement. | - Ensure the acetylation reaction goes to completion. Purify the acetate before the rearrangement if necessary.- Use a sufficient excess of the Lewis acid catalyst in the Fries rearrangement to drive the reaction forward. |
| Formation of colored impurities or tar | - The reaction temperature is too high, leading to decomposition.- Intermolecular acylation reactions leading to polymeric byproducts. | - Carefully control the reaction temperature and avoid localized overheating.- Consider using a solvent to maintain a homogeneous reaction mixture and better control the temperature. |
| Difficult work-up and product isolation | - The aluminum chloride complex with the product is difficult to hydrolyze.- Emulsion formation during aqueous work-up. | - After the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complex and keep the product protonated.- If an emulsion forms, try adding a saturated solution of sodium chloride or filtering the mixture through a pad of celite. |
| De-tert-butylation of the aromatic ring | - Use of a very strong Lewis acid or excessively high temperatures. | - Consider using a milder Lewis acid catalyst.- Optimize the reaction temperature to be high enough for ortho-selectivity but not so high as to cause cleavage of the tert-butyl group. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of this compound from 4-tert-butylphenol?
The first step is the acetylation of 4-tert-butylphenol to form 4-tert-butylphenyl acetate. This is typically achieved by reacting 4-tert-butylphenol with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base catalyst such as pyridine or triethylamine, or a solid acid catalyst.
Q2: What is the Fries rearrangement and why is it important for this synthesis?
The Fries rearrangement is a reaction that converts a phenolic ester (in this case, 4-tert-butylphenyl acetate) into a hydroxy aryl ketone.[1][2] It is a crucial step as it introduces the acetyl group onto the aromatic ring to form the desired product. The reaction is catalyzed by Lewis acids (e.g., AlCl₃) or strong Brønsted acids.[3]
Q3: How can I favor the formation of the desired ortho-isomer over the para-isomer in the Fries rearrangement?
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. To favor the formation of the ortho-isomer, this compound, you should use higher reaction temperatures (typically above 160°C).[1][2] The use of non-polar solvents also tends to favor the ortho product.[1]
Q4: What are the most common side products in this synthesis?
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Unreacted 4-tert-butylphenyl acetate: Incomplete reaction.
-
4-tert-butylphenol: From incomplete initial acetylation or hydrolysis of the ester.
-
Para-isomer (3-acetyl-4-hydroxy-tert-butylbenzene): Formation is favored at lower temperatures.
-
Di-acylated products: Further acylation of the desired product.
-
De-tert-butylated products (e.g., 2-hydroxyacetophenone): Can occur under harsh acidic conditions and high temperatures.
-
Polymeric materials: Resulting from intermolecular acylation.
Q5: What is the role of the Lewis acid in the Fries rearrangement?
The Lewis acid, typically aluminum chloride (AlCl₃), plays a critical role in catalyzing the rearrangement. It coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the aromatic ring.[2] An excess of the Lewis acid is often required as it also complexes with the phenolic hydroxyl group of the starting material and the product.[3]
Q6: Are there any safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction work-up, involving the quenching of the AlCl₃ complex with ice and acid, is highly exothermic and releases HCl gas. This should be done slowly and with vigorous stirring in an ice bath within a fume hood.
-
The solvents used may be flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Experimental Protocols
Step 1: Acetylation of 4-tert-butylphenol
Materials:
-
4-tert-butylphenol
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst)
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol in a minimal amount of anhydrous diethyl ether.
-
Add a stoichiometric equivalent of pyridine to the solution.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the mixture.
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Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-tert-butylphenyl acetate.
Step 2: Fries Rearrangement of 4-tert-butylphenyl acetate
Materials:
-
4-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or no solvent for high-temperature reaction)
-
Crushed ice
-
Concentrated hydrochloric acid
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a calcium chloride drying tube, place the 4-tert-butylphenyl acetate.
-
If using a solvent, add it to the flask. For a solvent-free reaction, gently heat the ester until it melts.
-
Carefully add anhydrous aluminum chloride (a molar excess, e.g., 1.2-2.5 equivalents) to the stirred ester in portions. The addition is exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 160-170°C) and maintain it for the required time (this needs to be optimized, but can range from 30 minutes to several hours). Monitor the progress of the reaction by TLC or GC.
-
Allow the reaction mixture to cool to room temperature.
-
Very carefully and slowly, pour the cooled, viscous reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid in a large beaker within a fume hood.
-
The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
If a solid precipitates, it can be collected by filtration, washed with cold water, and then purified by recrystallization or column chromatography. If extracted, the organic layer should be washed with water and brine, dried, and the solvent evaporated.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to isolate this compound.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Maximizing the Yield of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. The primary synthetic routes discussed are the Fries Rearrangement of 4-tert-butylphenyl acetate and the Friedel-Crafts Acylation of 4-tert-butylphenol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Suboptimal catalyst choice or deactivation. - Inefficient workup and purification. - Presence of water in reagents or solvents. | - Increase reaction time or temperature (monitor for side products). - Screen different Lewis or Brønsted acid catalysts. Ensure anhydrous conditions. - Optimize extraction and chromatography procedures. - Use freshly distilled solvents and ensure all glassware is thoroughly dried. |
| Poor ortho-selectivity (high para-isomer formation) | - Reaction temperature is too low for Fries Rearrangement. - Polar solvent used in Fries Rearrangement. - Steric hindrance at the ortho position. | - For Fries Rearrangement, higher temperatures generally favor the ortho isomer.[1] - Use non-polar solvents like nitrobenzene or conduct the reaction neat to favor ortho-acylation in Fries Rearrangement. - While challenging to overcome, screening different catalysts may identify one with a higher preference for the ortho position. |
| Formation of O-acylated by-product (4-tert-butylphenyl acetate) | - In Friedel-Crafts acylation, the phenolic oxygen is a competing nucleophile. - Insufficient amount of Lewis acid catalyst. | - In Friedel-Crafts, O-acylation can be favored under kinetic control. The O-acylated product can sometimes be converted to the C-acylated product via a Fries Rearrangement by adding an excess of the Lewis acid catalyst. - Use a higher molar ratio of the Lewis acid catalyst to promote C-acylation. |
| Complex reaction mixture with multiple side products | - High reaction temperatures can lead to decomposition or side reactions. - The catalyst may be promoting undesired reactions. - The substrate or product may be unstable under the reaction conditions. | - Optimize the reaction temperature to be high enough for conversion but low enough to minimize side reactions. - Consider using a milder catalyst. - Analyze the side products to understand the decomposition pathways and adjust conditions accordingly. |
| Difficulty in catalyst removal | - Homogeneous Lewis acids like AlCl₃ can be difficult to remove completely during workup. | - Employ a careful aqueous workup with quenching. - Consider using a solid acid catalyst (e.g., zeolites, supported acids) which can be removed by simple filtration. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound, Fries Rearrangement or Friedel-Crafts Acylation?
A1: Both routes are viable. The Fries rearrangement starts with 4-tert-butylphenyl acetate and rearranges the acetyl group to the ortho position. The Friedel-Crafts acylation involves the direct acylation of 4-tert-butylphenol. The choice often depends on the availability of starting materials and the desired control over regioselectivity. The Fries rearrangement can offer better control of ortho-selectivity with careful selection of reaction conditions.[1]
Q2: How does temperature affect the ortho/para product ratio in the Fries Rearrangement?
A2: In the Fries rearrangement, higher reaction temperatures generally favor the formation of the ortho-isomer, this compound.[1] Conversely, lower temperatures tend to favor the para-isomer. This is often attributed to the thermodynamic stability of the chelated ortho-product at higher temperatures.
Q3: What is the role of the solvent in determining the regioselectivity of the Fries Rearrangement?
A3: Solvent polarity plays a significant role. Non-polar solvents tend to favor the formation of the ortho-product. In contrast, polar solvents can solvate the intermediates in a way that favors the formation of the para-product.
Q4: Can I use solid acid catalysts for these reactions?
A4: Yes, solid acid catalysts such as zeolites and supported Lewis acids are being explored as more environmentally friendly alternatives to traditional homogeneous catalysts like AlCl₃. They offer advantages in terms of easier separation and potential for regeneration. However, their activity and selectivity can be highly dependent on the specific catalyst structure and reaction conditions.
Q5: What are the key safety precautions to take when working with Lewis acid catalysts like AlCl₃?
A5: Lewis acids like aluminum chloride are highly corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. The quenching of the reaction should be done carefully and slowly, typically by adding the reaction mixture to ice-water, to manage the exothermic reaction.
Catalyst Performance Data
The following tables summarize typical catalysts and conditions for the two main synthetic routes. Please note that yields are highly dependent on the specific experimental setup and optimization.
Table 1: Catalyst Selection for Fries Rearrangement of 4-tert-butylphenyl acetate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield of Ortho-isomer | Reference |
| AlCl₃ | 100 - 150 | Nitrobenzene or Neat | 100 - 160 | Moderate to Good | [2] |
| TiCl₄ | 100 - 150 | Chlorobenzene | 120 - 140 | Moderate | |
| BF₃·Et₂O | 100 - 200 | Neat | 80 - 120 | Moderate | |
| Methanesulfonic acid | Stoichiometric to excess | Neat | 100 - 140 | Moderate to Good | |
| Zeolites (e.g., H-BEA) | Varies (wt%) | Toluene | 150 - 180 | Fair to Moderate |
Table 2: Catalyst Selection for Friedel-Crafts Acylation of 4-tert-butylphenol with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield of Ortho-isomer | Reference |
| AlCl₃ | 150 - 250 | 1,2-Dichloroethane | 25 - 80 | Moderate to Good | [3] |
| ZnCl₂/Al₂O₃ | Varies (wt%) | Solvent-free (Microwave) | Varies | Good | |
| Sc(OTf)₃ | 5 - 10 | Acetonitrile | 80 | Moderate | |
| FeCl₃ | 10 - 20 | Ionic Liquid | 60 | Good | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 4-tert-butylphenyl acetate (1 equivalent).
-
Solvent Addition: If a solvent is used, add anhydrous nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.5 equivalents) in portions.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 4-tert-butylphenol (1 equivalent) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions.
-
Acylating Agent Addition: Add acetic anhydride (1.2 equivalents) dropwise from the dropping funnel.
-
Reaction: After the addition, allow the reaction to stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the mixture with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of the target molecule.
Caption: Decision logic for catalyst and reaction condition selection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
challenges in the scale-up synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low overall yield is a common challenge in the scale-up of organic syntheses. In the case of this compound, prepared via the Fries rearrangement of 4-tert-butylphenyl acetate, several factors can contribute to this issue.
| Parameter | Potential Cause | Recommended Action |
| Reaction Temperature | Suboptimal temperature can lead to incomplete conversion or favor byproduct formation. | Review and optimize the reaction temperature. Lower temperatures generally favor the formation of the para-isomer (the desired product), while higher temperatures can lead to the formation of the ortho-isomer and other byproducts.[1][2] |
| Catalyst Activity | The Lewis acid catalyst (e.g., aluminum chloride) may be of low quality or have degraded due to improper handling. | Ensure the use of high-purity, anhydrous Lewis acid. Handle the catalyst under inert atmosphere to prevent deactivation by moisture. |
| Reaction Time | Insufficient reaction time can result in incomplete conversion of the starting material. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. |
| Mixing Efficiency | Inadequate mixing can lead to localized "hot spots" and non-uniform reaction conditions, resulting in increased byproduct formation. | Ensure efficient and uniform mixing throughout the reactor, especially during the addition of the catalyst. |
Issue 2: Poor Regioselectivity (High percentage of ortho-isomer)
The Fries rearrangement can yield both ortho- and para-isomers. For the synthesis of this compound, the para-isomer is the desired product. An unfavorable ortho/para ratio complicates purification and reduces the yield of the target molecule.
| Parameter | Potential Cause | Recommended Action |
| Reaction Temperature | Higher reaction temperatures favor the formation of the thermodynamically more stable ortho-isomer.[1] | Maintain a lower reaction temperature to favor the kinetically controlled formation of the para-isomer.[1] |
| Solvent Polarity | Non-polar solvents can favor the formation of the ortho-isomer.[1] | Utilize a more polar solvent to enhance the formation of the para-isomer.[1] |
Issue 3: Difficult Purification of the Final Product
The crude product of the Fries rearrangement often contains a mixture of the desired product, the ortho-isomer, unreacted starting material, and other byproducts. On a large scale, chromatographic purification is often not feasible.
| Issue | Potential Cause | Recommended Action |
| Presence of Isomers | Incomplete separation of the ortho- and para-isomers during workup and isolation. | Optimize the reaction conditions to maximize the formation of the desired para-isomer. Employ recrystallization from a suitable solvent system to selectively crystallize the desired product. |
| Colored Impurities | Formation of colored byproducts during the reaction or workup. | Treat the crude product solution with activated carbon to remove colored impurities before crystallization. |
| Residual Catalyst | Incomplete quenching and removal of the Lewis acid catalyst. | Ensure thorough quenching of the reaction mixture and washing of the organic phase to remove all traces of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most common industrial synthesis is the Fries rearrangement of 4-tert-butylphenyl acetate.[3] This reaction involves the rearrangement of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[4]
Q2: How does temperature affect the outcome of the Fries rearrangement for this synthesis?
A2: Temperature is a critical parameter that influences the regioselectivity of the reaction. Lower temperatures (kinetic control) favor the formation of the desired para-isomer, this compound. Higher temperatures (thermodynamic control) tend to favor the formation of the isomeric byproduct, 1-(3-tert-butyl-2-hydroxyphenyl)ethanone.[1]
Q3: What are the main challenges in scaling up the Fries rearrangement?
A3: Key challenges include:
-
Heat Management: The reaction is often exothermic, and efficient heat removal is crucial to maintain the optimal temperature and avoid runaway reactions.
-
Reagent Addition: The controlled addition of the Lewis acid is critical to manage the reaction rate and heat generation.
-
Mixing: Ensuring homogeneous mixing in large reactors is essential for consistent product quality and yield.
-
Workup and Waste Disposal: The use of stoichiometric amounts of Lewis acids generates significant amounts of acidic waste that needs to be neutralized and disposed of properly.
Q4: What are the typical impurities found in the crude product?
A4: Common impurities include the ortho-isomer (1-(3-tert-butyl-2-hydroxyphenyl)ethanone), unreacted 4-tert-butylphenyl acetate, and potentially di-acylated byproducts. The presence of these impurities can complicate the purification process.
Q5: Are there any "greener" alternatives to the traditional Fries rearrangement?
A5: Research is ongoing into more environmentally friendly methods. One promising approach is the use of solid acid catalysts, such as zeolites, which can be recovered and reused, reducing waste.[5] Additionally, mechanochemical methods, which involve solvent-free reactions in a ball mill, are being explored as a way to reduce solvent usage and potentially improve selectivity.[6][7]
Experimental Protocols
Representative Lab-Scale Synthesis via Fries Rearrangement
This protocol is a representative example and may require optimization for scale-up.
Materials:
-
4-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-tert-butylphenyl acetate in anhydrous nitrobenzene at 0-5 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 25 °C for para-selectivity) and stir for the required time, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0-5 °C and slowly quench by the addition of ice-cold concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound via Fries rearrangement.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
Caption: Factors influencing the regioselectivity of the Fries rearrangement.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. Fries Rearrangement [sigmaaldrich.com]
- 5. CCCC 1992, Volume 57, Issue 4, Abstracts pp. 853-861 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and Related Acetophenones
A detailed spectroscopic comparison of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone with its structural analogs, 1-(2-hydroxyphenyl)ethanone and 4'-tert-butylacetophenone, provides valuable insights for researchers in drug development and chemical sciences. This guide offers a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.
This report presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and two structurally related compounds: 1-(2-hydroxyphenyl)ethanone and 4'-tert-butylacetophenone. The objective is to provide a clear, data-driven comparison of their spectral features, aiding in structural elucidation and quality control for researchers and professionals in the field.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for the three compounds, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CH₃ (acetyl) | 2.62 | s | - | 3H |
| -C(CH₃)₃ (tert-butyl) | 1.32 | s | - | 9H | |
| Ar-H3 | 6.90 | d | 8.8 | 1H | |
| Ar-H4 | 7.42 | dd | 8.8, 2.6 | 1H | |
| Ar-H6 | 7.65 | d | 2.6 | 1H | |
| -OH | 12.1 | s | - | 1H | |
| 1-(2-Hydroxyphenyl)ethanone | -CH₃ (acetyl) | 2.63 | s | - | 3H |
| Ar-H3 | 6.92 | d | 8.4 | 1H | |
| Ar-H4 | 7.48 | t | 7.8 | 1H | |
| Ar-H5 | 6.99 | t | 7.5 | 1H | |
| Ar-H6 | 7.72 | dd | 8.1, 1.6 | 1H | |
| -OH | 12.2 | s | - | 1H | |
| 4'-Tert-butylacetophenone | -CH₃ (acetyl) | 2.58 | s | - | 3H |
| -C(CH₃)₃ (tert-butyl) | 1.34 | s | - | 9H | |
| Ar-H (ortho to acetyl) | 7.90 | d | 8.5 | 2H | |
| Ar-H (meta to acetyl) | 7.47 | d | 8.5 | 2H |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₃ (acetyl) | 26.5 |
| -C(CH₃)₃ (tert-butyl) | 31.5 | |
| -C(CH₃)₃ (tert-butyl quat.) | 34.1 | |
| Ar-C1 | 118.0 | |
| Ar-C2 | 161.8 | |
| Ar-C3 | 117.5 | |
| Ar-C4 | 129.5 | |
| Ar-C5 | 142.0 | |
| Ar-C6 | 127.3 | |
| C=O | 204.5 | |
| 1-(2-Hydroxyphenyl)ethanone | -CH₃ (acetyl) | 26.4 |
| Ar-C1 | 118.7 | |
| Ar-C2 | 162.5 | |
| Ar-C3 | 118.9 | |
| Ar-C4 | 136.3 | |
| Ar-C5 | 118.9 | |
| Ar-C6 | 130.1 | |
| C=O | 204.8 | |
| 4'-Tert-butylacetophenone | -CH₃ (acetyl) | 26.5 |
| -C(CH₃)₃ (tert-butyl) | 31.1 | |
| -C(CH₃)₃ (tert-butyl quat.) | 35.1 | |
| Ar-C (ipso to acetyl) | 134.7 | |
| Ar-C (ortho to acetyl) | 128.4 | |
| Ar-C (meta to acetyl) | 125.5 | |
| Ar-C (para to acetyl) | 156.9 | |
| C=O | 197.8 |
Experimental Protocol
Sample Preparation: Approximately 10-20 mg of each compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solutions were transferred to 5 mm NMR tubes.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.
Data Processing: The raw data were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the key correlations between the structural features of this compound and its characteristic NMR signals.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-hydroxy-5-tert-butyl-acetophenone
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical tool, providing a unique molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-hydroxy-5-tert-butyl-acetophenone against its parent compound, acetophenone, and a structurally related analog, p-tert-butylacetophenone. The insights provided herein are extrapolated from established fragmentation mechanisms of aromatic ketones.
Comparative Fragmentation Analysis
The fragmentation of 2-hydroxy-5-tert-butyl-acetophenone under EI is predicted to follow characteristic pathways for substituted acetophenones, primarily involving alpha-cleavage and subsequent neutral losses. The presence of the hydroxyl and tert-butyl groups introduces additional fragmentation routes compared to unsubstituted acetophenone.
| Fragment Ion | m/z (Acetophenone) [1][2][3] | m/z (p-tert-Butylacetophenone) [4] | Predicted m/z (2-hydroxy-5-tert-butyl-acetophenone) | Description of Fragmentation |
| [M]+• | 120 | 176 | 192 | Molecular Ion |
| [M-CH3]+ | 105 | 161 | 177 | α-cleavage: Loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is typically the base peak. |
| [M-C(CH3)3]+ | - | - | 135 | Loss of a tert-butyl radical from the phenyl ring. |
| [M-CH3-CO]+ | 77 | 133 | 149 | Loss of a neutral carbon monoxide molecule from the [M-CH3]+ ion. |
| [C7H7]+ | 91 | - | - | Formation of a tropylium ion, a common rearrangement for aromatic compounds. |
| [C4H9]+ | - | 57 | 57 | Fragmentation of the tert-butyl group. |
Predicted Fragmentation Pathway of 2-hydroxy-5-tert-butyl-acetophenone
The following diagram illustrates the primary predicted fragmentation cascade for 2-hydroxy-5-tert-butyl-acetophenone upon electron ionization.
Caption: Predicted EI mass spectrometry fragmentation of 2-hydroxy-5-tert-butyl-acetophenone.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for the analysis of 2-hydroxy-5-tert-butyl-acetophenone using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount of 2-hydroxy-5-tert-butyl-acetophenone in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to 2-hydroxy-5-tert-butyl-acetophenone.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds.
Alternative Analytical Techniques
While GC-MS with EI is a primary tool for elucidating fragmentation patterns, other analytical techniques can provide complementary structural information for 2-hydroxy-5-tert-butyl-acetophenone and its analogs.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of protons and carbons. | Provides unambiguous structure elucidation. | Less sensitive than mass spectrometry; requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl). | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. | High resolution and sensitivity, suitable for non-volatile compounds. | Does not inherently provide structural information without a coupled detector like a mass spectrometer.[5][6] |
This guide provides a foundational understanding of the expected mass spectrometric behavior of 2-hydroxy-5-tert-butyl-acetophenone based on the established principles of fragmentation for aromatic ketones. Experimental verification is crucial to confirm these predictions and to fully characterize this compound.
References
- 1. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. app.studyraid.com [app.studyraid.com]
- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpar.com [ijpar.com]
- 6. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | CoLab [colab.ws]
A Comparative Guide to the Synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone: Fries Rearrangement vs. Friedel-Crafts Acylation
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 1-(5-tert-butyl-2-hydroxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed comparison of the two primary methods: the Fries rearrangement of 4-tert-butylphenyl acetate and the direct Friedel-Crafts acylation of 4-tert-butylphenol, with a focus on efficiency and yield.
At a Glance: Comparing the Synthetic Routes
| Parameter | Fries Rearrangement of 4-tert-butylphenyl Acetate | Direct Friedel-Crafts Acylation of 4-tert-butylphenol |
| Starting Material | 4-tert-butylphenyl acetate | 4-tert-butylphenol |
| Primary Reagent | Lewis Acid (e.g., AlCl₃, TiCl₄, p-TSA) | Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) + Lewis Acid (e.g., AlCl₃) |
| Key Transformation | Intramolecular rearrangement of an acyl group | Intermolecular electrophilic aromatic substitution |
| Selectivity | Temperature and solvent dependent ortho/para selectivity. Higher temperatures generally favor the ortho product.[1][2] | Can be challenging to achieve high ortho-selectivity, often yielding a mixture of ortho and para isomers. |
| Reported Yield | High yields of the ortho-isomer (up to 90%) have been reported for similar substrates under optimized conditions with certain catalysts.[3] | Yields can be variable and are highly dependent on the catalyst and reaction conditions. |
| Advantages | Can provide high ortho-selectivity under specific conditions. | A more direct, one-step process from the phenol. |
| Disadvantages | Requires the pre-synthesis of the phenyl acetate starting material. The use of stoichiometric amounts of corrosive Lewis acids can be a drawback. | Can suffer from poor regioselectivity, leading to difficult to separate isomeric mixtures. The catalyst can form strong complexes with both the starting material and the product.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in both the Fries rearrangement and the Friedel-Crafts acylation routes to this compound.
Detailed Experimental Protocols
While a direct comparative study with quantitative yields for the synthesis of this compound was not found in a single source, the following protocols are based on established methodologies for these reactions.
Route 1: Fries Rearrangement of 4-tert-butylphenyl Acetate
This two-step process begins with the acetylation of 4-tert-butylphenol, followed by the Lewis acid-catalyzed rearrangement of the resulting ester.
Step 1: Synthesis of 4-tert-butylphenyl acetate
A mixture of 4-tert-butylphenol and a slight excess of acetic anhydride is heated, often in the presence of a catalytic amount of a strong acid or base, followed by purification to yield the acetate ester.
Step 2: Fries Rearrangement
-
Materials: 4-tert-butylphenyl acetate, anhydrous aluminum chloride (AlCl₃), and a suitable solvent (e.g., nitrobenzene or solvent-free).
-
Procedure: Anhydrous aluminum chloride (at least a stoichiometric equivalent) is added to the 4-tert-butylphenyl acetate, either neat or in a high-boiling solvent. The mixture is heated to a high temperature (typically 120-180°C) to favor the formation of the ortho-isomer.[1] The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled and carefully quenched with ice and hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.
-
Expected Outcome: This method, particularly at higher temperatures, is expected to yield the desired ortho-isomer, this compound, as the major product. Yields for the rearrangement of similar phenyl acetates to the ortho-hydroxyacetophenone can be high, with some reports indicating up to 90% for the ortho-isomer when using catalysts like p-toluenesulfonic acid under solvent-free conditions.[3]
Route 2: Direct Friedel-Crafts Acylation of 4-tert-butylphenol
This method involves the direct acylation of 4-tert-butylphenol with an acylating agent in the presence of a Lewis acid.
-
Materials: 4-tert-butylphenol, acetyl chloride or acetic anhydride, and anhydrous aluminum chloride (AlCl₃).
-
Procedure: To a cooled solution of 4-tert-butylphenol and the acylating agent in a suitable solvent (e.g., dichloromethane or carbon disulfide), anhydrous aluminum chloride is added portion-wise. The reaction mixture is then stirred, often at room temperature or with gentle heating. The progress of the reaction is monitored. After the reaction is complete, the mixture is worked up by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting product mixture of ortho and para isomers is then separated by techniques such as column chromatography.
-
Expected Outcome: This route directly produces the desired product but often results in a mixture of ortho and para isomers. The separation of these isomers can be challenging and may lead to a lower isolated yield of the desired this compound. The Friedel-Crafts acylation of phenols can be complicated by O-acylation as a competing reaction.[1]
Efficiency and Yield: A Comparative Analysis
The Fries rearrangement offers a significant advantage in terms of regioselectivity . By carefully controlling the reaction temperature, it is possible to favor the formation of the desired ortho-isomer, this compound.[1] While this is a two-step process, the potential for high yields of the specific isomer can make it a more efficient route overall, especially when considering the challenges of isomer separation. The use of alternative, less corrosive, and more environmentally friendly catalysts like p-toluenesulfonic acid is also an attractive feature of modern variations of this reaction.[3]
The direct Friedel-Crafts acylation is a more atom-economical and direct approach. However, achieving high ortho-selectivity can be difficult, often leading to the formation of a significant amount of the para-isomer. The separation of these isomers can be a major drawback, impacting the overall isolated yield and increasing the cost and complexity of the purification process. The strong complexation of the Lewis acid catalyst with the phenolic hydroxyl group and the product ketone necessitates the use of stoichiometric or excess amounts of the catalyst, which can generate a considerable amount of acidic waste during workup.[4]
Conclusion for the Synthetic Chemist
For the synthesis of this compound, the Fries rearrangement of 4-tert-butylphenyl acetate generally presents a more reliable and efficient route for obtaining the pure ortho-isomer , despite being a two-step process. The ability to control the regioselectivity through reaction conditions is a key advantage.
The direct Friedel-Crafts acylation , while more direct, is often hampered by a lack of regioselectivity, leading to purification challenges that can significantly lower the effective yield of the desired product. However, for applications where a mixture of isomers is acceptable or if a highly ortho-selective catalytic system is developed, this one-step route could be a viable alternative.
Researchers and drug development professionals should carefully consider the desired purity of the final product, the available purification capabilities, and environmental considerations when choosing between these two synthetic pathways. For applications requiring high purity of this compound, the Fries rearrangement is the recommended method.
References
A Comparative Analysis of the Biological Activity of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic ring. They are widely distributed in nature and are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a synthetic phenolic compound that shares structural similarities with naturally occurring and other synthetic phenolic compounds. The presence of a hydroxyl group on the phenyl ring and a tert-butyl group suggests that it may exhibit significant biological activities. This guide provides a comparative overview of the potential biological activities of this compound against other well-studied phenolic compounds, supported by experimental data from existing literature.
Disclaimer: Direct experimental data on the biological activity of this compound was not available in the public domain at the time of this review. The following comparison is based on the known activities of structurally similar phenolic compounds and serves as a predictive guide for potential research and development.
Comparative Analysis of Biological Activities
The biological activity of phenolic compounds is largely attributed to their ability to scavenge free radicals, modulate inflammatory pathways, and disrupt microbial cell integrity. The following tables summarize the reported antioxidant, anti-inflammatory, and antimicrobial activities of various phenolic compounds that can be used as a benchmark for predicting the potential efficacy of this compound.
The antioxidant capacity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds (IC50 Values)
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Reference |
| Gallic Acid | 8.9 | 3.5 | [1] |
| Quercetin | 9.2 | 4.8 | [1] |
| Ascorbic Acid (Standard) | 5.3 | 2.9 | [1] |
| 4-tert-Butylcatechol | - | - | [2] |
Note: Specific IC50 values for 4-tert-Butylcatechol were not found, but it is recognized for its antioxidant properties as a polymerization inhibitor.[2]
dot
Caption: Free radical scavenging mechanism of phenolic compounds.
The anti-inflammatory potential of phenolic compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of Phenolic Compounds (Nitric Oxide Inhibition IC50)
| Compound | Cell Line | NO Inhibition IC50 (µM) | Reference |
| Apigenin | RAW 264.7 | 12.5 | [3] |
| Luteolin | RAW 264.7 | 10.2 | [3] |
| Quercetin | RAW 264.7 | 15.8 | [3] |
| Indomethacin (Standard) | RAW 264.7 | 25.0 | [4] |
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure, featuring a phenolic hydroxyl group and a lipophilic tert-butyl group, suggests a strong potential for antioxidant, anti-inflammatory, and antimicrobial properties. The tert-butyl group may enhance its solubility in lipid environments, potentially increasing its interaction with cell membranes and intracellular targets.
Future research should focus on the in-vitro and in-vivo evaluation of this compound to quantify its biological activities. Direct comparison with the phenolic compounds listed in this guide under standardized experimental conditions will be crucial to accurately position its therapeutic potential. Structure-activity relationship (SAR) studies on a series of related derivatives could further optimize its efficacy and selectivity for specific biological targets, paving the way for its development as a novel therapeutic agent.
References
A Comparative Guide to the Validation of Analytical Methods for 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
This guide provides a detailed comparison of two common analytical methods for the quantitative determination of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical methodology. The performance data summarized herein is representative of typical validation results for these techniques.
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | High | Very High |
| Sample Throughput | Moderate | Moderate to High |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a DAD detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm, or equivalent C18 column.
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient elution.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in methanol to obtain a theoretical concentration of 1 mg/mL, followed by dilution with the mobile phase to fall within the calibration range.
3. Validation Procedures:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample and a standard solution to ensure no interference from excipients at the retention time of the analyte peak.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it suitable for impurity profiling and trace-level analysis.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
2. Standard and Sample Preparation:
-
Derivatization (Optional but Recommended): To improve peak shape and thermal stability, derivatize the phenolic hydroxyl group. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 1 mg of sample or standard, add 100 µL of BSTFA and heat at 70 °C for 30 minutes.
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable solvent like dichloromethane.
-
Working Standard Solutions: Prepare by serial dilution of the derivatized stock solution in dichloromethane.
-
Sample Solution: Derivatize the sample using the same procedure as for the standard.
3. Validation Procedures:
-
Linearity, Accuracy, Precision, LOD, and LOQ: Follow similar procedures as outlined for the HPLC-UV method, using the peak area of a characteristic ion from the mass spectrum for quantification.
-
Specificity: The mass spectrum of the analyte provides a high degree of specificity. Compare the mass spectrum of the peak in the sample chromatogram with that of the reference standard.
Mandatory Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
spectroscopic comparison of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone with its isomers
A comprehensive spectroscopic comparison of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone with its structural isomers reveals distinct differences in their spectral characteristics, arising from the varied substitution patterns on the phenyl ring. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data, to aid researchers in their identification and characterization.
The positioning of the tert-butyl, hydroxyl, and acetyl groups on the benzene ring in this compound and its isomers significantly influences their electronic and magnetic environments. These differences are directly reflected in their spectroscopic signatures, providing a powerful tool for their differentiation. This guide will delve into a comparative analysis of the parent compound with four of its key isomers:
-
This compound (Parent Compound)
-
1-(4-tert-butyl-2-hydroxyphenyl)ethanone
-
1-(3-tert-butyl-4-hydroxyphenyl)ethanone
-
1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone
-
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Ar-H | -OH | -C(CH₃)₃ | -COCH₃ |
| This compound | 7.58 (d, J=2.4 Hz, 1H), 7.39 (dd, J=8.7, 2.4 Hz, 1H), 6.90 (d, J=8.7 Hz, 1H) | 12.1 (s, 1H) | 1.32 (s, 9H) | 2.63 (s, 3H) |
| 1-(4-tert-butyl-2-hydroxyphenyl)ethanone | 7.55 (d, J=8.5 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.78 (dd, J=8.5, 2.0 Hz, 1H) | 12.4 (s, 1H) | 1.31 (s, 9H) | 2.55 (s, 3H) |
| 1-(3-tert-butyl-4-hydroxyphenyl)ethanone | 7.85 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.5, 2.2 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H) | 6.5 (br s, 1H) | 1.45 (s, 9H) | 2.54 (s, 3H) |
| 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone | 7.55 (d, J=2.4 Hz, 1H), 7.25 (d, J=2.4 Hz, 1H) | 12.5 (s, 1H) | 1.44 (s, 9H), 1.32 (s, 9H) | 2.65 (s, 3H) |
| 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone | 7.75 (s, 2H) | 5.8 (s, 1H) | 1.48 (s, 18H) | 2.55 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C=O | Ar-C (Substituted) | Ar-CH | -C(CH₃)₃ | -C(CH₃)₃ | -COCH₃ |
| This compound | 204.1 | 161.8, 142.9, 120.1 | 130.5, 128.9, 118.0 | 34.5 | 31.5 | 26.5 |
| 1-(4-tert-butyl-2-hydroxyphenyl)ethanone | 203.8 | 162.1, 152.8, 118.2 | 129.8, 116.5, 114.3 | 34.8 | 31.2 | 26.4 |
| 1-(3-tert-butyl-4-hydroxyphenyl)ethanone | 197.5 | 160.2, 137.5, 130.8 | 129.7, 125.8, 117.5 | 35.1 | 29.5 | 26.3 |
| 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone | 205.2 | 159.5, 141.2, 138.5, 118.9 | 126.5, 125.8 | 35.2, 34.3 | 31.6, 29.5 | 27.1 |
| 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone | 197.8 | 158.5, 140.8, 131.2 | 126.1 | 35.0 | 30.4 | 26.5 |
Table 3: IR, Mass Spectrometry, and UV-Vis Data
| Compound | IR (cm⁻¹) | MS (m/z) | UV-Vis (λmax, nm) |
| This compound | 3400-3000 (br, O-H), 1650 (C=O) | 192 (M+), 177, 149 | 255, 330 |
| 1-(4-tert-butyl-2-hydroxyphenyl)ethanone | 3400-3000 (br, O-H), 1648 (C=O) | 192 (M+), 177, 135 | 258, 335 |
| 1-(3-tert-butyl-4-hydroxyphenyl)ethanone | 3350-3100 (br, O-H), 1665 (C=O) | 192 (M+), 177, 149 | 280 |
| 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone | 3450-3150 (br, O-H), 1655 (C=O) | 248 (M+), 233, 191 | 260, 340 |
| 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone | 3620 (sharp, O-H), 1670 (C=O) | 248 (M+), 233 | 285 |
Experimental Protocols
A brief overview of the methodologies used for acquiring the spectroscopic data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer with an electron ionization (EI) source.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using ethanol as the solvent.
Isomeric Relationships and Analysis Workflow
The following diagram illustrates the structural relationships between the isomers and the workflow for their comparative spectroscopic analysis.
Caption: Workflow for the spectroscopic comparison of isomers.
Discussion of Spectroscopic Differences
The observed spectroscopic differences can be attributed to several factors:
-
¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The intramolecular hydrogen bonding between the hydroxyl group and the acetyl group in the ortho-isomers (parent compound, 1-(4-tert-butyl-2-hydroxyphenyl)ethanone, and 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone) leads to a significant downfield shift of the hydroxyl proton signal (around 12 ppm). In contrast, the absence of this interaction in isomers where these groups are not ortho to each other results in an upfield shift of the hydroxyl proton signal.
-
¹³C NMR: The positions of the carbonyl and aromatic carbon signals are influenced by the substitution pattern. The steric hindrance and electronic effects of the bulky tert-butyl groups cause noticeable shifts in the carbon resonances.
-
IR Spectroscopy: The frequency of the carbonyl (C=O) stretching vibration is affected by conjugation and hydrogen bonding. Intramolecular hydrogen bonding in the ortho-isomers typically lowers the C=O stretching frequency. The O-H stretching vibration appears as a broad band in hydrogen-bonded systems and a sharper peak in non-hydrogen-bonded phenols.
-
Mass Spectrometry: The fragmentation patterns in the mass spectra can be diagnostic. The molecular ion peak (M+) confirms the molecular weight. The fragmentation often involves the loss of a methyl group from the tert-butyl or acetyl group, leading to characteristic fragment ions.
-
UV-Vis Spectroscopy: The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups (-OH) and chromophoric groups (C=O). The ortho-hydroxyacetophenones generally exhibit two main absorption bands, while the para-substituted isomers show a single strong absorption band at a longer wavelength.
This comprehensive spectroscopic comparison provides a valuable resource for the unambiguous identification and characterization of this compound and its isomers, which is crucial for applications in drug development, materials science, and chemical research.
evaluation of the radical scavenging capacity of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Comparative Radical Scavenging Activity
The antioxidant potential of a compound is frequently quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. Lower IC50 values are indicative of higher antioxidant potency. The following table summarizes the IC50 values for several common and synthetic antioxidants, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Gallic Acid | - | 1.03 ± 0.25 | [1] |
| (+)-Catechin | - | 3.12 ± 0.51 | [1] |
| Caffeic Acid | - | 1.59 ± 0.06 | [1] |
| Quercetin | - | 1.89 ± 0.33 | [1] |
| Kaempferol | - | 3.70 ± 0.15 | [1] |
| Propyl gallate | Lower than BHT | Time-dependent | [2] |
| BHT (Butylated hydroxytoluene) | 202.35 | - | [3] |
| BHA (Butylated hydroxyanisole) | 112.05 | - | [3] |
| Trolox | 3.77 ± 0.08 | 2.93 ± 0.03 | [4] |
Note: A direct comparison of IC50 values should be made with caution, as results can vary based on specific experimental conditions. It is recommended to include standard reference compounds in any new experimental evaluation.
Experimental Protocols for Radical Scavenging Assays
To facilitate the evaluation of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone, detailed protocols for the two most common radical scavenging assays, DPPH and ABTS, are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This reduction is measured by the decrease in absorbance at 517 nm.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be protected from light. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and standard antioxidant in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add a specific volume of the DPPH working solution to each well. Then, add an equal volume of the different concentrations of the test compound or standard. A blank well should contain only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with the test compound).
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, and the change in color is measured spectrophotometrically. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[1]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and a stock solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and standard antioxidant in a suitable solvent. Create a series of dilutions from the stock solution.
-
Reaction: Add a small volume of the test compound or standard at various concentrations to a larger volume of the ABTS working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS solution without the sample).
-
A_sample is the absorbance of the sample (ABTS solution with the test compound).
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the DPPH and ABTS radical scavenging assays.
Concluding Remarks
The provided data on alternative antioxidants and the detailed experimental protocols offer a solid foundation for the evaluation of this compound's radical scavenging capacity. By following the standardized methods outlined in this guide, researchers can generate reliable and comparable data. This will enable a comprehensive assessment of the compound's antioxidant potential and its viability for further development in therapeutic or industrial applications. The inclusion of known standards in future experiments will be crucial for validating the results and placing the activity of the target compound within the broader context of known antioxidants.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
-
Skin Irritation/Corrosion: May cause skin irritation. Phenolic compounds can be corrosive and readily absorbed through the skin, potentially leading to systemic toxicity.[4]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
-
Flammability: May be a combustible liquid.[1]
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound. It is imperative to wear the appropriate PPE at all times when handling this chemical.
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Recommended materials: Butyl rubber, Neoprene, or Viton for good resistance against phenols and ketones.[4][7][8] Nitrile gloves are generally not recommended for prolonged contact with phenolic compounds but may be used for splash protection if changed immediately after contact.[4][8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and aerosols.[1][9] |
| Face shield | Required when there is a significant risk of splashing.[8][10] | |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Long pants and closed-toe shoes | To ensure full skin coverage of the lower body and feet.[4] | |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a high potential for splashing.[4][11] | |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | If engineering controls are not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Do not allow the chemical to enter drains or waterways.[1][2]
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of in a designated, labeled hazardous waste container. The container should be kept closed and stored in a secondary containment vessel in a designated waste accumulation area. |
| Contaminated Materials (e.g., gloves, absorbent pads, glassware) | Place all contaminated disposable materials in a sealed, labeled hazardous waste bag or container. |
| Final Disposal | All chemical waste must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[2][12] Do not dispose of down the drain or in the regular trash.[12] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. lgcstandards.com [lgcstandards.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.com [fishersci.com]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
